Ralmitaront
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXGKRFUPEPFM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336976 | |
| Record name | Ralmitaront | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133417-13-5 | |
| Record name | Ralmitaront [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralmitaront | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALMITARONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Ralmitaront: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (RG-7906, RO-6889450) is an investigational drug that was under development for the treatment of schizophrenia.[1] It represents a novel class of antipsychotics that acts as a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action is centered on the modulation of monoaminergic systems through TAAR1 activation, offering a potentially different approach to managing schizophrenia symptoms.[2][3] Although clinical trials with this compound were discontinued due to a lack of efficacy, a thorough understanding of its mechanism of action remains valuable for the ongoing development of TAAR1-targeted therapeutics.[1] This guide provides a detailed technical overview of this compound's core mechanism, supported by available quantitative data, experimental methodologies, and visual representations of its molecular interactions and signaling pathways.
Molecular Target: Trace Amine-Associated Receptor 1 (TAAR1)
The primary molecular target of this compound is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines such as β-phenylethylamine, tyramine, and octopamine. TAAR1 is expressed in key brain regions involved in the pathophysiology of schizophrenia, including the ventral tegmental area (VTA), dorsal raphe nucleus, and prefrontal cortex. Its activation modulates the activity of dopamine, serotonin, and glutamate neurotransmitter systems. This compound is characterized as a partial agonist at the human TAAR1.
Quantitative Pharmacological Data
The following table summarizes the available in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Species/System | Assay Type | Reference |
| EC50 | 110.4 nM | Human | cAMP accumulation assay | |
| Emax (vs. β-PEA) | 40.1% | Human | cAMP accumulation assay | |
| G Protein Recruitment Efficacy | Lower than ulotaront | Not specified | Luciferase complementation-based G protein recruitment assay | |
| cAMP Accumulation Efficacy | Lower than ulotaront | HEK293T cells expressing hTAAR1 | cAMP accumulation assay | |
| GIRK Activation Efficacy | Lower than ulotaront | Not specified | G protein-coupled inward rectifier potassium channel activation assay | |
| Reduction in Dopamine Synthesis Capacity (alone) | 44% | Mice | [18F]DOPA PET | |
| Reduction in Dopamine Synthesis Capacity (with cocaine) | 50% | Mice | [18F]DOPA PET |
Core Mechanism of Action: TAAR1 Partial Agonism and Downstream Signaling
As a partial agonist, this compound binds to and activates TAAR1, but with lower intrinsic efficacy compared to a full agonist. This activation initiates a cascade of intracellular signaling events.
G Protein Coupling and Second Messenger Systems
TAAR1 is known to couple to multiple G protein subtypes, leading to diverse downstream effects. The primary signaling pathway involves the activation of Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. However, studies have also indicated that TAAR1 can couple to Gαq and Gαi, and even Gα13, which activates the RhoA signaling pathway. The partial agonism of this compound results in a submaximal activation of these pathways compared to endogenous full agonists.
Modulation of Dopaminergic and Glutamatergic Systems
The therapeutic rationale for targeting TAAR1 in schizophrenia stems from its ability to modulate the key neurotransmitter systems implicated in the disease's pathophysiology: dopamine and glutamate.
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Dopamine System: Activation of TAAR1 in the VTA has been shown to reduce the firing rate of dopamine neurons. This effect is thought to be mediated, in part, by the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane. Furthermore, preclinical studies with this compound have demonstrated a significant reduction in presynaptic dopamine synthesis capacity in the striatum. This modulation of the dopaminergic system is hypothesized to alleviate the positive symptoms of schizophrenia, which are associated with hyperdopaminergia in the mesolimbic pathway.
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Glutamate System: TAAR1 activation is also believed to enhance the function of the prefrontal cortex, a brain region where hypofunction of the glutamatergic system is implicated in the negative and cognitive symptoms of schizophrenia. By modulating glutamate release and receptor function, TAAR1 agonists like this compound were expected to address these difficult-to-treat symptom domains.
Experimental Protocols
In Vitro Assays for TAAR1 Activity
The following methodologies were employed in the comparative in vitro characterization of this compound:
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Luciferase Complementation-Based G Protein Recruitment Assay: This assay measures the interaction between the GPCR (TAAR1) and G proteins upon agonist stimulation. The receptor is tagged with a small subunit of a luciferase enzyme (SmBiT), and the G protein is tagged with the large subunit (LgBiT). Agonist binding brings the two subunits into proximity, reconstituting a functional luciferase that produces a luminescent signal. The potency and efficacy of this compound in recruiting different G protein subtypes were quantified by measuring the luminescence intensity at various drug concentrations.
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cAMP Accumulation Assay: Human Embryonic Kidney (HEK) 293T cells stably expressing human TAAR1 were used. Cells were stimulated with different concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. The intracellular cAMP levels were then measured using a competitive immunoassay or a reporter gene assay. This method quantifies the functional consequence of Gαs activation.
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G Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay: This electrophysiological assay assesses the activation of Gαi/o signaling pathways. Agonist binding to a Gαi/o-coupled receptor leads to the dissociation of the Gβγ subunit, which then directly activates GIRK channels, resulting in an outward potassium current and membrane hyperpolarization. The activity of this compound was measured by recording these currents in cells co-expressing TAAR1 and GIRK channels.
References
Ralmitaront: A Technical Overview of its TAAR1 Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (RO6889450) is a potent and orally active partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Developed by Hoffmann-La Roche, it was investigated as a novel antipsychotic agent for the treatment of schizophrenia and schizoaffective disorder.[2][3] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action is centered on the modulation of TAAR1, a G-protein coupled receptor involved in regulating monoaminergic systems.[4] This technical guide provides a comprehensive overview of this compound's TAAR1 partial agonist activity, summarizing key quantitative data, experimental protocols, and signaling pathways. Despite showing promise in preclinical models, phase II clinical trials for this compound were discontinued due to a lack of efficacy.
Quantitative Pharmacology
The following tables summarize the in vitro pharmacological data for this compound, focusing on its activity at TAAR1 and its selectivity over other key receptors implicated in psychosis.
Table 1: TAAR1 Agonist Activity of this compound
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 110.4 nM | Human | cAMP Accumulation Assay | |
| Emax | 40.1% (relative to β-phenethylamine) | Human | cAMP Accumulation Assay |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Activity | Assay System | Reference |
| 5-HT1A | No detectable activity | cAMP Assay, GIRK Channel Activation Assay | |
| Dopamine D2 | No detectable activity | NanoBiT miniGαi Assay, cAMP Assay, GIRK Channel Activation Assay |
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
cAMP Accumulation Assay
This assay is a fundamental method for determining the functional activity of Gs or Gi-coupled GPCRs like TAAR1.
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Cell Line: HEK293T cells stably expressing human TAAR1 and a GloSensor 22F cAMP biosensor.
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Principle: The GloSensor 22F is a genetically encoded biosensor that produces a luminescent signal in the presence of cAMP. Agonist activation of TAAR1 (a Gs-coupled receptor) leads to an increase in intracellular cAMP, resulting in a quantifiable light output.
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Protocol Outline:
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HEK293T cells expressing hTAAR1 and GloSensor 22F are plated in a multi-well format.
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Cells are incubated with varying concentrations of this compound.
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Following a defined incubation period, luminescence is measured using a luminometer.
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Data is normalized to a reference agonist (e.g., β-phenethylamine) to determine Emax and EC50 values are calculated from the concentration-response curve.
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G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
This electrophysiological assay is used to assess Gi/o-coupled receptor activation.
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System: Xenopus oocytes co-expressing the target receptor (e.g., 5-HT1A or D2) and GIRK1/4 channel subunits.
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Principle: Activation of Gi/o-coupled receptors leads to the dissociation of Gβγ subunits, which directly bind to and open GIRK channels, resulting in a measurable inward potassium current.
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Protocol Outline:
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Oocytes are injected with cRNA for the receptor of interest and GIRK1/4 subunits.
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After a period of expression, oocytes are voltage-clamped.
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This compound is applied to the oocyte, and any resulting inward current is recorded.
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The lack of a current in the presence of high concentrations of this compound indicates no detectable agonist activity at the tested Gi/o-coupled receptor.
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Signaling Pathways
This compound's partial agonism at TAAR1 initiates a cascade of intracellular signaling events. While TAAR1 is primarily known to couple to Gαs, leading to cAMP production, there is evidence that it can also signal through other G protein subtypes.
TAAR1-Mediated Signaling
Upon binding of this compound, TAAR1 undergoes a conformational change, facilitating its interaction with heterotrimeric G proteins. Research suggests that TAAR1, when activated by compounds including this compound, can engage with Gq and Gi signaling pathways in addition to the canonical Gs pathway. The Gs and Gq signaling pathways are considered beneficial for the treatment of psychosis, while Gi signaling is thought to be counterproductive.
Preclinical and Clinical Insights
In rodent models, this compound demonstrated antipsychotic, cognitive-enhancing, and antidepressant-like effects. Furthermore, studies using [18F]DOPA PET in mice showed that this compound can reduce presynaptic dopamine synthesis capacity, suggesting a potential mechanism for mitigating hyperdopaminergia, a key feature of psychosis.
Despite these promising preclinical findings, this compound did not demonstrate significant efficacy in Phase II clinical trials for either acute psychosis or negative symptoms in schizophrenia, leading to the discontinuation of its development.
Conclusion
This compound is a selective TAAR1 partial agonist with a well-characterized in vitro pharmacological profile. Its mechanism of action, distinct from traditional antipsychotics, offered a novel approach to treating schizophrenia. However, the lack of clinical efficacy highlights the challenges in translating preclinical findings in this complex disorder to human patients. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers in the field of neuropsychopharmacology and drug development.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ralmitaront
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralmitaront (also known as RG-7906 or RO-6889450) is a potent and selective partial agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[1][2] Developed by Hoffmann-La Roche, this compound was investigated for the treatment of schizophrenia and schizoaffective disorder.[1][3] Although clinical trials were ultimately discontinued due to a lack of efficacy, the study of this compound has provided valuable insights into the pharmacology of TAAR1 agonists and their potential as therapeutic agents for neuropsychiatric disorders.[3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a pyrazole carboxamide derivative with the systematic IUPAC name 5-Ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H22N4O2 | |
| Molar Mass | 314.389 g·mol−1 | |
| CAS Number | 2133417-13-5 | |
| SMILES | CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |
| InChIKey | XHHXGKRFUPEPFM-OAHLLOKOSA-N |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2017157873A1. The key steps involve the formation of the pyrazole ring, followed by amide coupling with the morpholinylphenyl amine moiety.
Experimental Protocol:
A detailed, step-by-step synthesis as described in the patent is outlined below:
Step a: Synthesis of tert-butyl (2S)-2-[4-[(5-ethyl-4-methyl-lH-pyrazole-3-carbonyl)amino]phenyl]morpholine-4-carboxylate
To a solution of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent such as dichloromethane, a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine are added. This is followed by the addition of tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate. The reaction mixture is stirred at room temperature until completion.
Step b: Deprotection to yield 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-lH-pyrazole-3-carboxamide (this compound)
The product from step (a) is dissolved in a mixture of acetonitrile and water. Trifluoroacetic acid is added, and the reaction mixture is heated to 80°C for 3 hours. After completion, the reaction mixture is poured into an aqueous solution of sodium hydroxide and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under vacuum. The crude product is then purified by flash column chromatography to yield this compound as an off-white solid.
In Vitro Pharmacology
This compound is a partial agonist at the human TAAR1 receptor. Its in vitro pharmacological profile has been characterized in various assays.
| Parameter | Value | Assay System | Reference |
| EC50 at hTAAR1 | 110.4 nM | cAMP accumulation assay | |
| Efficacy at hTAAR1 | Lower than ulotaront | G protein recruitment, cAMP accumulation, and GIRK activation assays | |
| Binding Kinetics at hTAAR1 | Slower than ulotaront | Not specified | |
| Activity at 5-HT1A Receptor | No detectable activity | NanoBiT, cAMP, and GIRK assays | |
| Activity at D2 Receptor | No detectable activity | NanoBiT, cAMP, and GIRK assays |
Experimental Protocols:
cAMP Accumulation Assay:
HEK293T cells expressing the human TAAR1 receptor and a GloSensor 22F cAMP biosensor are used. Cells are incubated with varying concentrations of this compound. The change in luminescence, which is inversely proportional to cAMP levels, is measured at a specific time point (e.g., 40 minutes) after agonist addition.
G Protein Recruitment Assay (NanoBiT):
This assay measures the recruitment of a G protein subunit (e.g., LgBiT-miniGαi) to the TAAR1 receptor tagged with SmBiT. Upon agonist binding, the proximity of the two NanoBiT subunits results in a luminescent signal that is proportional to the extent of G protein recruitment.
G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay:
Xenopus oocytes are co-injected with cRNAs for the TAAR1 receptor and GIRK1/4 channels. The activation of the receptor by an agonist leads to the opening of the GIRK channels, resulting in an inward potassium current that can be measured using a two-electrode voltage clamp.
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the effects of this compound on dopamine synthesis and behavior.
| Study | Animal Model | Dose | Effect | Reference |
| Dopamine Synthesis Capacity | Naïve Mice | 3 mg/kg, i.p. | 44% reduction in KiMod for [18F]DOPA | |
| Dopamine Synthesis Capacity | Cocaine-Treated Mice | 3 mg/kg, i.p. (pretreatment) | 50% reduction in KiMod for [18F]DOPA |
Experimental Protocol:
[18F]DOPA PET Imaging in Mice:
Mice are administered this compound (3 mg/kg, i.p.) or vehicle. In some experiments, this is followed by an injection of cocaine (20 mg/kg, i.p.). Subsequently, the radiotracer [18F]DOPA is injected intravenously, and a dynamic PET scan is performed to measure the rate of dopamine synthesis (KiMod) in the striatum.
Signaling Pathways and Experimental Workflows
The activation of TAAR1 by agonists like this compound initiates a cascade of intracellular signaling events. These pathways and typical experimental workflows for studying such compounds are illustrated below.
Caption: TAAR1 Signaling Pathway.
References
Preclinical Pharmacology of Ralmitaront: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (RO6889450) is an investigational drug that was developed for the treatment of schizophrenia and schizoaffective disorder.[1] It acts as a partial agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action offered the potential for a novel therapeutic approach with a reduced burden of motor and metabolic side effects.[2] However, Phase II clinical trials for both acute psychotic symptoms and negative symptoms of schizophrenia were discontinued due to a lack of efficacy.[1] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.
Core Pharmacological Profile
In Vitro Pharmacology
This compound's in vitro profile is characterized by its partial agonist activity at the TAAR1 receptor. Comparative studies with another TAAR1 agonist, ulotaront, have revealed important distinctions in their pharmacological properties.
Receptor Binding and Functional Activity
| Receptor/Assay | Parameter | This compound | Ulotaront | Reference Compound | Species | Notes |
| TAAR1 | EC₅₀ (cAMP Assay) | 110.4 nM | 180.0 nM | β-PEA (EC₅₀ = 80.6 nM) | Human | |
| Emax (cAMP Assay) | 40.1% | 109.07% | β-PEA (Emax = 100%) | Human | This compound demonstrates partial agonism. | |
| Gαs Recruitment (NanoBiT) | Lower Efficacy | Higher Efficacy | p-tyramine | Human | This compound showed slower binding kinetics. | |
| GIRK Activation | pEC₅₀ = 5.38 ± 0.24 | pEC₅₀ = 6.42 ± 0.10 | p-tyramine (pEC₅₀ = 6.09 ± 0.05) | Human | This compound was less potent and showed lower relative efficacy (0.63 ± 0.08 vs. 0.91 ± 0.04 for ulotaront, compared to p-tyramine). | |
| 5-HT₁A Receptor | Gαi Recruitment (NanoBiT) | No detectable activity | Partial Agonist | 5-HT | Human | No consistent increase in luminescence was observed with this compound at concentrations up to 300 µM. |
| cAMP Inhibition | No quantifiable activity | pEC₅₀ = 5.19 ± 0.16 | 5-HT (pEC₅₀ = 8.24 ± 0.09) | Human | ||
| GIRK Activation | No appreciable response | Elicited 38.2 ± 3.4% of 5-HT response | 5-HT | Human | Tested at 30 µM. | |
| Dopamine D₂ Receptor | Gαi Recruitment (NanoBiT) | No detectable activity | Low-potency, low-efficacy agonist | Quinpirole | Human | No consistent increase in luminescence was observed with this compound at concentrations up to 300 µM. |
| cAMP Inhibition | No detectable activity | - | - | Human | ||
| GIRK Activation | No effect | Minimal response | Dopamine | Human | Tested at 30 µM. |
Summary of In Vitro Findings: The available data indicate that this compound is a partial agonist of the human TAAR1 receptor with submicromolar potency. Compared to the dual TAAR1/5-HT₁A agonist ulotaront, this compound exhibits lower efficacy and slower binding kinetics at the TAAR1 receptor. Notably, in the assays conducted, this compound did not demonstrate any significant activity at the serotonin 5-HT₁A or dopamine D₂ receptors, suggesting a more selective profile for TAAR1.
In Vivo Pharmacology
Preclinical in vivo studies with this compound have focused on its effects in rodent models relevant to the hyperdopaminergic state observed in psychosis.
Effect on Dopamine Synthesis in a Mouse Model of Hyperdopaminergia
A key study investigated the effect of this compound on presynaptic dopamine synthesis capacity in naïve mice and in a cocaine-induced hyperdopaminergic state using [¹⁸F]DOPA positron emission tomography (PET).
| Animal Model | Treatment Groups | Dose | Key Findings |
| C57Bl/6J Mice | 1. Vehicle + Saline (Control) | - | Baseline dopamine synthesis capacity (KiMod) = 0.028 ± 0.004 min⁻¹ |
| 2. This compound + Saline | 3 mg/kg, i.p. | 44% reduction in KiMod compared to control (0.016 ± 0.001 min⁻¹). | |
| 3. Vehicle + Cocaine | 20 mg/kg, i.p. | No significant change in KiMod compared to control (0.029 ± 0.004 min⁻¹). | |
| 4. This compound + Cocaine | 3 mg/kg + 20 mg/kg, i.p. | 50% reduction in KiMod compared to control (0.014 ± 0.002 min⁻¹). |
Summary of In Vivo Findings: In this mouse model, this compound demonstrated a significant reduction in striatal dopamine synthesis capacity, both under basal conditions and following a challenge with cocaine. This provides in vivo evidence for this compound's ability to modulate the dopamine system, consistent with its mechanism of action as a TAAR1 agonist.
Experimental Protocols
In Vitro Assays
1. TAAR1 cAMP Accumulation Assay
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Principle: This assay measures the intracellular accumulation of cyclic AMP (cAMP) following the activation of Gs-coupled receptors like TAAR1. The GloSensor™ cAMP Assay, which utilizes a genetically encoded biosensor that emits light upon binding to cAMP, is a common method.
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 and the GloSensor™-22F cAMP plasmid.
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Protocol Outline:
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Cell Seeding: Plate the engineered HEK293 cells in a 384-well white, clear-bottom plate and incubate for 18-24 hours.
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Compound Preparation: Prepare serial dilutions of this compound and reference compounds in an appropriate assay buffer.
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Equilibration: Incubate the cells with the GloSensor™ cAMP Reagent in a CO₂-independent medium for 2 hours at room temperature in the dark.
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Compound Addition: Add the diluted compounds to the wells.
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Signal Detection: Measure luminescence at various time points (e.g., 1 to 40 minutes) using a plate luminometer to capture the kinetic response of cAMP production.
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Data Analysis: Normalize the luminescence signal to a vehicle control and a reference agonist to determine EC₅₀ and Emax values.
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2. Luciferase Complementation-Based G-Protein Recruitment Assay (NanoBiT®)
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Principle: This assay measures the interaction between a GPCR and its G-protein. The receptor and a G-protein subunit (e.g., Gαs) are fused to complementary, inactive fragments of a luciferase enzyme (e.g., NanoLuc®). Agonist-induced conformational changes in the receptor bring the fragments together, reconstituting luciferase activity and generating a luminescent signal.
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Constructs:
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Human TAAR1 fused to the Small BiT (SmBiT) fragment of NanoLuc®.
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Mini-Gαs fused to the Large BiT (LgBiT) fragment of NanoLuc®.
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Protocol Outline:
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Transfection: Co-transfect HEK293T cells with the TAAR1-SmBiT and LgBiT-mini-Gαs constructs.
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Cell Seeding: Plate the transfected cells in a 384-well white plate.
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Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.
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Compound Addition: Add serial dilutions of this compound or reference compounds.
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Signal Detection: Measure luminescence at multiple time points to assess the kinetics of G-protein recruitment.
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Data Analysis: Normalize the data to vehicle-treated cells to determine agonist-induced G-protein recruitment.
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3. G-Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay
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Principle: Activation of certain GPCRs, including TAAR1, can lead to the opening of GIRK channels, resulting in potassium ion efflux and membrane hyperpolarization. This can be measured using electrophysiology or fluorescence-based assays.
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System: Xenopus laevis oocytes co-expressing the human TAAR1 receptor and GIRK1/4 channel subunits.
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Protocol Outline (Two-Electrode Voltage Clamp):
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Oocyte Preparation and Injection: Surgically isolate oocytes from Xenopus laevis and inject them with cRNA encoding human TAAR1 and GIRK1/4. Incubate the oocytes for 2-5 days.
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Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a potassium-rich solution. Impale the oocyte with two microelectrodes for voltage clamping and current recording.
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Compound Application: Apply varying concentrations of this compound or a reference agonist to the oocyte via the perfusion system.
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Data Acquisition: Record the inward potassium current at a holding potential of, for example, -80 mV.
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Data Analysis: Normalize the current response to a maximal concentration of a reference agonist to determine the potency (pEC₅₀) and relative efficacy of this compound.
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In Vivo Assay
1. [¹⁸F]DOPA PET Imaging in Mice for Dopamine Synthesis Capacity
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Principle: This imaging technique measures the rate of dopamine synthesis in the brain. The radiotracer [¹⁸F]DOPA, an analog of the dopamine precursor L-DOPA, is taken up by dopaminergic neurons, converted to [¹⁸F]dopamine, and trapped. The rate of accumulation of the tracer in specific brain regions, such as the striatum, reflects the dopamine synthesis capacity.
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Animal Model: Male C57Bl/6J mice.
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Protocol Outline:
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Animal Preparation: Anesthetize the mice and place them in a PET scanner.
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Drug Administration: Administer this compound (3 mg/kg, i.p.) or vehicle, followed by cocaine (20 mg/kg, i.p.) or saline, 30-60 minutes before the radiotracer injection. To prevent peripheral metabolism of [¹⁸F]DOPA, co-administer a peripheral aromatic L-amino acid decarboxylase inhibitor (e.g., benserazide) and a catechol-O-methyltransferase inhibitor (e.g., entacapone).
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Radiotracer Injection: Administer a bolus of [¹⁸F]DOPA intravenously.
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PET Scan: Acquire dynamic PET data for a duration of 120 minutes.
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Image Analysis:
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Reconstruct the dynamic PET images.
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Define regions of interest (ROIs) for the striatum and a reference region (e.g., cerebellum).
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Generate time-activity curves for each ROI.
-
Calculate the dopamine synthesis capacity (KiMod) using a graphical analysis method (e.g., Patlak plot).
-
-
Statistical Analysis: Compare the KiMod values between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
In Vitro Assay Workflow: cAMP Accumulation
In Vivo Experimental Workflow: [¹⁸F]DOPA PET Imaging
Discussion and Future Directions
The preclinical data for this compound highlight its action as a partial agonist at the TAAR1 receptor with in vivo evidence of dopamine system modulation. The lack of significant activity at dopamine D₂ and serotonin 5-HT₁A receptors underscores its distinct pharmacological profile compared to existing antipsychotics and other investigational agents like ulotaront.
Despite these findings, significant gaps remain in the publicly available preclinical data for this compound. A comprehensive receptor binding panel to fully characterize its selectivity profile is not available. Detailed preclinical pharmacokinetic studies in multiple species, which are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for informing clinical dose selection, have not been published. Furthermore, the in vivo efficacy data is limited to a single model of hyperdopaminergia, with a lack of information on its effects in models of negative and cognitive symptoms of schizophrenia. Finally, there is a notable absence of preclinical safety pharmacology data, which would be essential for a complete risk-benefit assessment.
The discontinuation of this compound's clinical development due to insufficient efficacy presents a challenge in obtaining a more complete preclinical data package. Nevertheless, the available information provides valuable insights into the pharmacology of a selective TAAR1 partial agonist and can inform future drug discovery efforts targeting this novel mechanism for the treatment of psychiatric disorders. Further research into the structure-activity relationships of TAAR1 agonists and a deeper understanding of the functional consequences of partial versus full agonism at this receptor will be critical for the successful development of this class of compounds.
References
Ralmitaront: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (RO6889450) is an investigational small molecule that has been evaluated for the treatment of schizophrenia and schizoaffective disorder.[1] It is a partial agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action offers a novel therapeutic approach.[2] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, including detailed experimental methodologies and a visualization of its signaling pathway.
Data Presentation
Table 1: this compound Functional Activity at Human TAAR1
| Parameter | Value | Species | Assay Type |
| EC50 | 110.4 nM | Human | cAMP accumulation assay |
| Emax | 40.1% (relative to β-phenethylamine) | Human | cAMP accumulation assay |
Table 2: this compound Selectivity Profile
| Receptor | Activity | Concentration Tested | Assay Type(s) |
| Serotonin 5-HT1A | No demonstrable activity | Up to 300 µM | G protein recruitment (NanoBiT), cAMP accumulation, GIRK channel activation |
| Dopamine D2 | No demonstrable activity | Up to 300 µM | G protein recruitment (NanoBiT), cAMP accumulation, GIRK channel activation |
This table highlights the selectivity of this compound for TAAR1 over the 5-HT1A and D2 receptors, as demonstrated in in-vitro functional assays.[3]
Mandatory Visualizations
Experimental Protocols
Radioligand Binding Assay (for Determination of Binding Affinity - Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor of interest.
-
Varying concentrations of unlabeled this compound (the competitor).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
G-Protein Recruitment Assay (e.g., NanoBiT)
This assay measures the recruitment of G-proteins to the receptor upon agonist binding.
-
Cell Line and Reagents:
-
HEK293T cells are co-transfected with plasmids encoding the target receptor fused to a small luciferase subunit (SmBiT) and a G-protein subunit fused to a large luciferase subunit (LgBiT).
-
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
The cells are washed and incubated with the luciferase substrate.
-
A baseline luminescence reading is taken.
-
This compound is added at various concentrations.
-
Luminescence is measured over time.
-
-
Data Analysis:
-
The increase in luminescence, indicating G-protein recruitment, is plotted against the concentration of this compound.
-
The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined from the dose-response curve.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
-
Cell Line and Reagents:
-
HEK293T cells stably expressing the target receptor and a cAMP-sensitive biosensor (e.g., GloSensor) are used.
-
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated with the GloSensor reagent.
-
To measure Gs coupling (cAMP increase), this compound is added at various concentrations.
-
To measure Gi coupling (cAMP decrease), cells are first stimulated with forskolin (an adenylyl cyclase activator) followed by the addition of this compound at various concentrations.
-
Luminescence is measured.
-
-
Data Analysis:
-
For Gs-coupled receptors, the increase in luminescence is plotted against the this compound concentration to determine the EC50 and Emax.
-
For Gi-coupled receptors, the decrease in the forskolin-stimulated luminescence is plotted against the this compound concentration to determine the IC50 and Emax.
-
Conclusion
This compound is a partial agonist of the TAAR1 receptor with an EC50 in the nanomolar range. A key feature of its pharmacological profile is its high selectivity for TAAR1, with no demonstrable functional activity at the serotonin 5-HT1A and dopamine D2 receptors at concentrations up to 300 µM. This selectivity profile distinguishes it from other TAAR1 agonists like ulotaront, which also exhibits activity at the 5-HT1A receptor. The lack of direct interaction with the dopamine D2 receptor, the primary target of conventional antipsychotics, underscores its novel mechanism of action. The methodologies described provide a framework for the in-vitro characterization of this compound and similar compounds, enabling a detailed understanding of their interaction with their molecular targets.
References
In Vitro Characterization of Ralmitaront: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (RO6889450) is an investigational drug candidate that acts as a partial agonist of the trace amine-associated receptor 1 (TAAR1).[1][2] As a novel potential antipsychotic, its mechanism of action bypasses the direct dopamine D2 receptor antagonism typical of conventional antipsychotics, suggesting a potentially lower risk of extrapyramidal symptoms and metabolic disturbances.[3] TAAR1 activation modulates dopaminergic and glutamatergic neurotransmission, which is a promising strategy for treating psychotic disorders.[3][4] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its receptor activity, the experimental protocols used for its evaluation, and its downstream signaling effects.
Core Mechanism of Action
This compound is a selective partial agonist for the TAAR1, a G protein-coupled receptor. Activation of TAAR1 can inhibit the activity of midbrain dopaminergic and serotoninergic neurons while enhancing the function of prefrontal glutamatergic neurons. By partially activating TAAR1, this compound indirectly reduces dopaminergic hyperactivity, a key feature in the pathophysiology of psychosis.
Quantitative Analysis of Receptor Activity
The in vitro activity of this compound has been quantified through various functional assays. It demonstrates submicromolar potency at TAAR1 and exhibits high selectivity, with no detectable activity at the serotonin 1A (5-HT₁ₐR) and dopamine D2 (D₂R) receptors.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | hTAAR1 | cAMP Accumulation | EC₅₀ | 110.4 nM | |
| hTAAR1 | cAMP Accumulation | Eₘₐₓ | 40.1% (vs. β-PEA) | ||
| 5-HT₁ₐR | G Protein Recruitment | Activity | Not Detectable | ||
| D₂R | G Protein Recruitment | Activity | Not Detectable |
Signaling Pathways and Functional Effects
TAAR1 activation by this compound has been shown to stimulate multiple G protein signaling pathways, including Gq and Gi. The differential activation of these pathways is an important area of research, with Gs and Gq signaling considered beneficial for the treatment of psychosis, while Gi signaling may be less favorable.
Experimental Protocols
The in vitro characterization of this compound has relied on several key experimental methodologies to determine its potency, efficacy, and selectivity.
G Protein Recruitment Assay (NanoBiT)
This assay was utilized to compare the activity of this compound and a related compound, ulotaront, at TAAR1, 5-HT₁ₐR, and D₂R.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are transfected with plasmids encoding for the target receptor (e.g., 3xHA-9β2-TAAR1) fused to a Small Binary Tag (SmBiT) and a G protein subunit (e.g., miniGαs) fused to a Large Binary Tag (LgBiT).
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
The Nano-Glo substrate is added to the cells.
-
Baseline luminescence is measured.
-
This compound or other test compounds are added at varying concentrations.
-
Luminescence is measured at multiple time points to determine G protein recruitment to the activated receptor.
-
-
Data Analysis: Luminescence counts from drug-treated wells are normalized to vehicle-treated control wells to generate concentration-response curves and determine pharmacological parameters like EC₅₀ and Eₘₐₓ.
cAMP Accumulation Assay (GloSensor)
This assay measures the functional consequence of TAAR1 activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with a plasmid for the hTAAR1 receptor and the pGloSensor-22F cAMP plasmid.
-
Assay Procedure:
-
Transfected cells are seeded in 96-well plates in a CO₂-independent medium.
-
The GloSensor cAMP Reagent is added to the cells.
-
Cells are incubated to allow for equilibration.
-
This compound is added at various concentrations.
-
Luminescence is measured after a set incubation period.
-
-
Data Analysis: Changes in luminescence, which correlate with cAMP levels, are used to construct dose-response curves and calculate potency (EC₅₀) and efficacy (Eₘₐₓ).
Comparative Pharmacology: this compound vs. Ulotaront
This compound and ulotaront are both TAAR1 agonists that have been investigated for antipsychotic effects. However, their in vitro profiles exhibit key differences. This compound is a partial agonist at TAAR1 with lower efficacy and slower binding kinetics compared to ulotaront. Furthermore, unlike ulotaront, which also has partial agonist activity at the 5-HT₁ₐR, this compound lacks detectable activity at this receptor as well as at the D₂R.
Conclusion
The in vitro characterization of this compound reveals it to be a selective partial agonist of the TAAR1 receptor with submicromolar potency. It does not exhibit activity at the 5-HT₁ₐ or D₂ receptors, distinguishing it from other antipsychotics and the related compound ulotaront. Its ability to modulate Gq and Gs signaling pathways downstream of TAAR1 activation provides a novel, non-dopamine-blocking mechanism for the potential treatment of psychosis. The detailed experimental protocols and comparative data presented in this guide offer a foundational understanding for further research and development in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. Effect of the TAAR1 Partial Agonist this compound on Presynaptic Dopamine Synthesis Capacity Measured Using [18F]DOPA PET in Naïve and Cocaine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ralmitaront: A Technical Guide to its Effects on Dopamine and Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (RG-7906; RO-6889450) is an investigational drug that acts as a partial agonist of the trace amine-associated receptor 1 (TAAR1).[1][2][3][4] It has been evaluated for the treatment of schizophrenia and schizoaffective disorder.[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound represents a novel therapeutic approach by modulating dopaminergic and serotonergic systems through TAAR1 activation. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.
Quantitative Pharmacological Data
This compound's primary pharmacological activity is as a partial agonist at the human TAAR1 receptor. It displays lower efficacy at TAAR1 compared to the dual TAAR1 and serotonin 5-HT1A receptor agonist, ulotaront. Notably, this compound lacks demonstrable activity at the serotonin 5-HT1A and dopamine D2 receptors.
| Target Receptor | Parameter | Value (nM) | Species | Reference |
| TAAR1 | EC50 | 110.4 | Human | |
| 5-HT1A | Activity | No demonstrable activity | - | |
| D2 | Activity | No demonstrable activity | - |
Table 1: Functional Activity of this compound
A preclinical study in mice demonstrated that this compound significantly reduces striatal dopamine synthesis capacity.
| Treatment Group | Dopamine Synthesis Capacity (KiMod, min-1) | % Reduction from Control | Species | Reference |
| Control (Vehicle) | 0.028 ± 0.004 | - | Mouse | |
| This compound (3 mg/kg) | 0.016 ± 0.001 | 44% | Mouse | |
| Cocaine (20 mg/kg) | 0.029 ± 0.004 | Not significant | Mouse | |
| This compound + Cocaine | 0.014 ± 0.002 | 50% | Mouse |
Table 2: Effect of this compound on Striatal Dopamine Synthesis Capacity in Mice
Signaling Pathways
Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular events. TAAR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates protein kinase A (PKA), which can then phosphorylate various downstream targets, ultimately modulating the activity of dopamine and serotonin neurons.
References
Pharmacokinetics and Metabolism of Ralmitaront in Rodents: A Technical Overview
Disclaimer: Publicly available, detailed preclinical pharmacokinetic and metabolism data for Ralmitaront in rodents is limited. This guide summarizes the available information and utilizes data from the more extensively studied Trace Amine-Associated Receptor 1 (TAAR1) agonist, Ulotaront, as a representative example to provide a comprehensive understanding of this class of compounds. The use of surrogate data is clearly indicated.
Introduction
This compound (also known as RG-7906 and RO-6889450) is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission.[1] It was investigated as a potential novel antipsychotic for the treatment of schizophrenia.[2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a different mechanism of action with the potential for an improved side-effect profile.[1] Understanding the pharmacokinetic and metabolic profile of such compounds in preclinical rodent models is crucial for drug development.
While clinical trials for this compound were discontinued due to lack of efficacy, the preclinical research provides valuable insights for scientists in the field of neuropsychopharmacology and drug development.[2]
Pharmacokinetics of TAAR1 Agonists in Rodents
Due to the scarcity of specific pharmacokinetic data for this compound, this section presents data from Ulotaront, another TAAR1 agonist that has been more thoroughly characterized in preclinical rodent models. These data provide a representative profile for this class of compounds.
Quantitative Pharmacokinetic Parameters of Ulotaront in Rodents
The following table summarizes the key pharmacokinetic parameters of Ulotaront in mice and rats, offering a comparative view of its absorption, distribution, and elimination characteristics.
| Parameter | Mouse | Rat |
| Bioavailability | >70% | >70% |
| Volume of Distribution (Vd) | ~3.5 L/kg | ~3.5 L/kg |
| Half-life (t½) | 1.5 - 4 hours | 1.5 - 4 hours |
| Clearance (CL) | 12 - 43 mL/min/kg | 12 - 43 mL/min/kg |
| Data sourced from a study on the in vitro ADME and preclinical pharmacokinetics of Ulotaront.[3] |
Metabolism of TAAR1 Agonists
The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation. While specific metabolic pathways for this compound in rodents have not been detailed in the public domain, studies on Ulotaront indicate that metabolism is a key route of elimination for TAAR1 agonists.
In Vitro Metabolism of Ulotaront
Studies on Ulotaront have shown that its metabolism is mediated by both NADPH-dependent and NADPH-independent pathways. The major cytochrome P450 enzyme involved in its metabolism has been identified as CYP2D6.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. This section outlines the experimental protocol used in a rodent study involving this compound and provides a general overview of methods used to characterize the pharmacokinetics of TAAR1 agonists like Ulotaront.
This compound Study in Mice for Dopamine Synthesis Capacity
A study was conducted to evaluate the effect of this compound on presynaptic dopamine synthesis capacity in mice using [18F]DOPA Positron Emission Tomography (PET).
-
Animal Model: Male C57Bl/6J mice.
-
Dosing: this compound was administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.
-
Procedure:
-
Mice were pre-treated with this compound.
-
[18F]DOPA, a radiotracer for dopamine synthesis, was administered intravenously.
-
Dynamic PET scans were performed to measure the rate of [18F]DOPA uptake and conversion in the brain.
-
General Preclinical Pharmacokinetic Study Protocol for TAAR1 Agonists (based on Ulotaront studies)
-
Animal Models: Mice and rats are commonly used.
-
Administration Routes: Intravenous (IV), oral (PO), and intraperitoneal (IP) administrations are typically evaluated to determine key pharmacokinetic parameters like bioavailability and clearance.
-
Sample Collection: Blood samples are collected at various time points post-dosing to determine the plasma concentration of the drug over time. Brain tissue may also be collected to assess blood-brain barrier penetration.
-
Analytical Method: A sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used for the quantification of the drug and its metabolites in plasma and other biological matrices.
Visualizations: Workflows and Pathways
Diagrams are provided below to visualize the experimental workflow of the this compound mouse study and a proposed metabolic pathway for a TAAR1 agonist.
References
A Technical Guide to Utilizing Ralmitaront for the Study of Trace Amine-Associated Receptor 1 (TAAR1) Function
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a novel therapeutic target for neuropsychiatric disorders, including schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a distinct mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2][3]
Ralmitaront (also known as RO-6889450) is a partial agonist of the TAAR1 receptor. Although its development for the treatment of schizophrenia was discontinued following Phase II clinical trials that did not demonstrate sufficient efficacy, this compound remains a valuable pharmacological tool for researchers. Its specific binding and functional activity at TAAR1 allow for the precise investigation of the receptor's signaling pathways and physiological roles. This guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its use in studying TAAR1, and a summary of key quantitative data.
Molecular Pharmacology of this compound
This compound is characterized as a partial agonist at the human TAAR1 receptor. In vitro studies have compared its activity to other TAAR1 agonists, such as the full agonist ulotaront. This compound generally displays lower efficacy and potency compared to ulotaront in functional assays. Notably, it lacks significant activity at other receptors commonly associated with antipsychotic drugs, such as the serotonin 5-HT1A and dopamine D2 receptors, making it a selective tool for probing TAAR1 function.
Data Presentation: In Vitro Pharmacological Profile
The following table summarizes the quantitative data on this compound's activity at TAAR1 from comparative in vitro assays.
| Assay Type | Parameter | This compound | Ulotaront (for comparison) | Receptor Target | Reference |
| G Protein Recruitment (NanoBiT) | Potency (pEC50) | Not accurately quantifiable | 7.30 ± 0.08 | hTAAR1 | |
| Efficacy (% of full agonist) | Lower than Ulotaront | Higher than this compound | hTAAR1 | ||
| cAMP Accumulation (GloSensor) | Potency (pEC50) | 6.51 ± 0.12 | 7.85 ± 0.04 | hTAAR1 | |
| Efficacy (% of full agonist) | 65 ± 5% | 100% (by definition) | hTAAR1 | ||
| GIRK Channel Activation | Efficacy (% of full agonist) | Lower than Ulotaront | Higher than this compound | hTAAR1 | |
| cAMP Accumulation | Efficacy (% of 5-HT) | No consistent increase | 44 ± 6% | 5-HT1A | |
| GIRK Channel Activation | Efficacy (% of 5-HT) | No appreciable response | 38.2 ± 3.4% | 5-HT1A |
TAAR1 Signaling Pathways Modulated by this compound
TAAR1 is canonically known to couple to the Gs alpha-subunit (Gαs) of the heterotrimeric G-protein complex. Agonist binding, including by this compound, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).
Recent evidence suggests that TAAR1 signaling is more complex. Some studies indicate that TAAR1 can also couple to Gq and Gi signaling pathways. This compound itself has been shown to be capable of activating Gs, Gq, and Gi pathways, demonstrating functional selectivity or biased agonism. This multifaceted signaling capability is crucial for understanding the full spectrum of TAAR1's physiological effects.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the TAAR1 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology Details:
-
Receptor Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing human TAAR1.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Use a specific TAAR1 radioligand at a concentration near its dissociation constant (Kd).
-
Incubation: In a 384-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled TAAR1 ligand to saturate the receptors.
-
-
Equilibrium: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to activate the Gs-coupled TAAR1 pathway, leading to an increase in intracellular cAMP.
Methodology Details:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing human TAAR1. Culture in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Plating: Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cell Stimulation: Add the compound dilutions to the cells. Include a vehicle control (buffer only) and a positive control (a known TAAR1 full agonist).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C to allow for cAMP accumulation.
-
Detection: The method of detection can vary. Common high-throughput methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Lyse the cells and add HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody). After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader.
-
BRET (Bioluminescence Resonance Energy Transfer): Use cells co-expressing TAAR1 and a BRET-based cAMP biosensor. Add a substrate (e.g., Coelenterazine h) and immediately read the dual-wavelength emissions on a BRET-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of a reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) values.
-
In Vivo [18F]DOPA PET Imaging for Dopamine Synthesis Capacity
This in vivo protocol assesses the effect of this compound on presynaptic dopamine synthesis capacity in animal models, providing insight into its neuromodulatory effects.
Methodology Details:
-
Animal Model: The study can be performed in naïve rodents (e.g., mice) or in a model of hyperdopaminergia, such as acute cocaine administration.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle to the animals. In stimulated models, a psychostimulant like cocaine (e.g., 20 mg/kg, i.p.) is administered after the this compound pretreatment.
-
PET Imaging:
-
Anesthetize the animals and position them in a PET scanner.
-
Administer the radiotracer [18F]DOPA via tail-vein injection.
-
Acquire dynamic PET scan data over a period of time (e.g., 90 minutes).
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs), particularly in the striatum.
-
Generate time-activity curves for the ROIs.
-
Calculate the rate of [18F]DOPA influx and conversion, often expressed as the influx constant KiMod, which serves as an index of dopamine synthesis capacity.
-
Use statistical analysis (e.g., ANOVA) to compare KiMod values across different treatment groups (vehicle, this compound alone, cocaine alone, this compound + cocaine).
-
Data Presentation: In Vivo Effects on Dopamine Synthesis
The following table summarizes the key findings from an in vivo study using [18F]DOPA PET in mice.
| Treatment Group | Change in Striatal Dopamine Synthesis Capacity (KiMod) vs. Control | Animal Model | Reference |
| This compound (3 mg/kg) | ↓ 44% (Significant reduction) | Naïve Mice | |
| Cocaine (20 mg/kg) | No significant change | Naïve Mice | |
| This compound + Cocaine | ↓ 50% (Significant reduction) | Naïve Mice |
These results indicate that this compound can reduce presynaptic dopamine synthesis capacity, suggesting a potential mechanism for modulating hyperdopaminergic states.
Conclusion
This compound is a selective TAAR1 partial agonist that serves as a critical tool for the scientific community. Despite not proceeding as a clinical therapeutic, its well-characterized pharmacology allows for the detailed investigation of TAAR1 function. By activating TAAR1, this compound initiates a complex signaling cascade involving Gs, and potentially Gq and Gi proteins, which in turn modulates downstream cellular events and neurotransmitter systems. The experimental protocols detailed in this guide provide researchers with the methodologies to use this compound to explore TAAR1 binding, signaling, and its in vivo effects on dopamine neurochemistry. Such studies are essential for continuing to unravel the complex biology of the trace amine system and for the development of future therapeutics targeting this receptor.
References
Methodological & Application
Dissolving Ralmitaront for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of Ralmitaront (also known as RO6889450), a trace amine-associated receptor 1 (TAAR1) agonist, for in vivo research applications. The following information is intended to guide researchers in preparing formulations suitable for administration in animal models.
Physicochemical Properties Overview
This compound is an orally active compound with a molecular weight of 314.39 g/mol .[1][2] Its solubility is a critical factor for achieving consistent and effective dosing in preclinical studies. While highly soluble in dimethyl sulfoxide (DMSO) for in vitro stock solutions (up to 100 mg/mL with the aid of ultrasonication), direct in vivo administration of high DMSO concentrations is not recommended due to potential toxicity.[3] Therefore, the use of co-solvents and vehicles is necessary to prepare formulations suitable for systemic administration in animals.
Recommended Formulations for In Vivo Administration
Several vehicle compositions have been successfully used to dissolve this compound for in vivo studies, achieving a clear solution at concentrations of at least 2.5 mg/mL.[3] The choice of vehicle may depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection) and the specific experimental design.
Quantitative Data Summary
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| SBE-β-CD in Saline | - | 90% (of 20% solution) | - |
| Corn Oil | - | - | 90% |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Data sourced from MedchemExpress.[3] |
Experimental Protocols
Below are detailed step-by-step protocols for preparing this compound formulations for in vivo administration.
Protocol 1: Aqueous Formulation with Co-solvents
This protocol is suitable for routes of administration where an aqueous solution is preferred, such as intraperitoneal (i.p.) injection or oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Add 40% of the final desired volume of PEG300 and mix thoroughly.
-
Add 5% of the final desired volume of Tween-80 and mix thoroughly.
-
Add 45% of the final desired volume of sterile saline to the mixture and vortex until a clear solution is obtained.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.
Protocol 2: Formulation with Solubilizing Excipient (SBE-β-CD)
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex or sonicate until the powder is fully dissolved.
-
Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved. Gentle heating or sonication may be used if necessary.
Protocol 3: Oil-based Formulation
This formulation is suitable for oral gavage or subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Add 90% of the final desired volume of corn oil.
-
Mix thoroughly to create a uniform solution.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
Caption: this compound's mechanism of action via TAAR1.
References
Ralmitaront for Mouse Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralmitaront (RO6889450) is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission.[1] Due to its mechanism of action, this compound has been investigated as a potential therapeutic for schizophrenia. Preclinical research in mouse models is crucial for elucidating the behavioral effects of this compound and determining effective dosage ranges for various behavioral paradigms. This document provides a summary of a known dosage used in a mouse study, detailed protocols for key behavioral assays relevant to the study of neuropsychiatric disorders, and a visualization of the experimental workflow and the compound's signaling pathway.
Data Presentation
Currently, publicly available research explicitly detailing dose-response studies of this compound across a range of behavioral assays in mice is limited. However, a key study provides a specific dosage used for in vivo imaging that has implications for its behavioral effects.
| Compound | Dose | Route of Administration | Mouse Strain | Behavioral Assay/Model | Key Findings | Reference |
| This compound | 3 mg/kg | Intraperitoneal (i.p.) | Not Specified | Cocaine-induced hyperdopaminergic state (PET imaging) | Pretreatment with this compound significantly reduced dopamine synthesis capacity, suggesting a potential to modulate dopamine-related behaviors.[2] | [2] |
Note: While the above study did not directly measure behavioral outcomes, it provides a valuable in vivo effective dose that modulates a key neurotransmitter system implicated in the behavioral effects of antipsychotics. Further dose-response studies are necessary to establish the optimal dosage for specific behavioral tests.
Experimental Protocols
Detailed methodologies for key behavioral experiments relevant to the preclinical assessment of antipsychotic-like compounds are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity and to identify potential sedative or stimulant effects.
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO solution) via the desired route (e.g., i.p.).
-
Testing: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a predefined period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the data to determine if this compound significantly alters locomotor activity compared to the vehicle-treated group. A dose-response curve can be generated by testing multiple doses.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory, a cognitive domain often impaired in schizophrenia.
Apparatus:
-
Open field arena (same as for locomotor activity).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are of similar size but differ in shape and texture.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: After the ITI, place the mouse back into the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the mouse spends exploring each object (sniffing, touching) for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To assess sensorimotor gating, a pre-attentive process that is deficient in schizophrenia.
Apparatus:
-
Acoustic startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Habituation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, 82 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented shortly before the strong pulse stimulus.
-
No-stimulus trials: Background noise only.
-
-
Data Collection: The system records the startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle response on prepulse-pulse trials / Startle response on pulse-alone trials)] x 100.
Social Interaction Test
Objective: To evaluate the effect of this compound on social behavior, which can be impaired in neuropsychiatric disorders.
Apparatus:
-
A three-chambered social interaction arena. The side chambers contain small wire cages to hold stimulus mice.
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Allow the test mouse to explore all three chambers for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a second, "novel" stranger mouse. The first stranger mouse remains in its cage. Allow the test mouse to explore for another 10 minutes.
-
Data Collection: Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.
-
Data Analysis: Analyze the time spent with the stranger mouse versus the empty cage (sociability) and the time spent with the novel stranger versus the familiar stranger (social novelty).
Visualizations
Experimental Workflow
Caption: Experimental workflow for mouse behavioral studies with this compound.
This compound Signaling Pathway
Caption: this compound's signaling cascade via the TAAR1 receptor.
References
Application Notes and Protocols for the Use of Ralmitaront in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ralmitaront (also known as RO-6889450), a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), in primary neuronal cultures. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for experimental procedures.
Introduction to this compound
This compound is an investigational drug that has been evaluated for the treatment of schizophrenia.[1] It functions as a partial agonist at the TAAR1, a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[2][3] Activation of TAAR1 is a promising therapeutic strategy for neuropsychiatric disorders, as it may offer a novel mechanism of action compared to traditional antipsychotics that primarily target dopamine D2 receptors.[4][5] this compound has been shown to activate multiple signaling pathways downstream of TAAR1, including Gq and Gi pathways.
Data Presentation
The following tables summarize the available quantitative data for this compound from in vitro studies. It is important to note that much of the existing data comes from studies using recombinant cell lines, and data from primary neuronal cultures is limited.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 110.4 nM | HEK293T | cAMP Accumulation | |
| Emax | 40.1% (relative to β-PEA) | HEK293T | cAMP Accumulation | |
| G Protein Recruitment | Lower efficacy than ulotaront | Not specified | Luciferase Complementation | |
| cAMP Accumulation | Lower efficacy than ulotaront | Not specified | Not specified | |
| GIRK Activation | No appreciable response at 30 µM | Not specified | Electrophysiology | |
| 5-HT1AR Activity | Lacks detectable activity | Not specified | Various | |
| Dopamine D2R Activity | Lacks demonstrable activity | Not specified | Various |
Table 1: In Vitro Pharmacology of this compound. This table summarizes key pharmacological parameters of this compound from various in vitro assays.
Signaling Pathway
Activation of TAAR1 by this compound initiates a cascade of intracellular signaling events. The following diagram illustrates the known signaling pathways engaged by this compound upon binding to TAAR1.
Caption: this compound binding to TAAR1 activates Gq and Gi signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in primary neuronal cultures and assessing its effects.
Protocol 1: Preparation and Maintenance of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model system for neuropharmacological studies.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15-E16)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion solution: Papain (20 U/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.
-
Isolate the embryos and dissect the cortices in a fresh dish of ice-cold dissection medium.
-
Mince the cortical tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 105 cells/cm2) on coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for applying this compound to established primary neuronal cultures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed neuronal culture medium
-
Primary neuronal cultures (e.g., DIV 7-14)
Procedure:
-
Prepare a working stock of this compound by diluting the main stock in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Carefully remove half of the conditioned medium from each well of the neuronal culture plate.
-
Add an equal volume of the this compound-containing medium to each well. For vehicle controls, add medium containing the same final concentration of DMSO.
-
Incubate the cultures for the desired treatment duration (e.g., 1 hour for acute effects, 24-72 hours for chronic effects) at 37°C in a humidified 5% CO2 incubator before proceeding with downstream assays.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add an equal volume of solubilization buffer to each well and incubate overnight at 37°C to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Immunocytochemistry for Neuronal Markers
This protocol allows for the visualization of neuronal morphology and the expression of specific proteins.
Materials:
-
Primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum in PBS
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons, anti-synaptophysin for presynaptic terminals)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
After this compound treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides and image using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a general experimental workflow for studying the effects of this compound in primary neuronal cultures.
Caption: General experimental workflow for this compound studies in primary neurons.
References
- 1. In Vitro Comparison of Ulotaront (SEP-363856) and this compound (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Ralmitaront: A Potent and Selective Tool for Interrogating Trace Amine-Associated Receptor 1 (TAAR1)
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
Ralmitaront (RO6889450) is a potent and orally active partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in a variety of neuropsychiatric disorders.[1][2] Its selectivity and well-characterized in vitro and in vivo activity make it an invaluable tool compound for researchers investigating the physiological roles of TAAR1 and exploring its potential as a therapeutic target. These application notes provide comprehensive data and detailed protocols for the use of this compound in TAAR1 research.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a Gs-coupled receptor that modulates monoaminergic neurotransmission.[3] Activation of TAAR1 leads to an increase in intracellular cyclic AMP (cAMP) and has been shown to influence dopamine, serotonin, and glutamate systems. As a selective partial agonist of TAAR1, this compound offers researchers a tool to probe these pathways with minimal off-target effects at key receptors such as the serotonin 1A (5-HT1A) and dopamine D2 receptors.[1][4]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-Ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide |
| CAS Number | 2133417-13-5 |
| Molecular Formula | C₁₇H₂₂N₄O₂ |
| Molecular Weight | 314.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Figure 1: Chemical Structure of this compound

Data Presentation
In Vitro Pharmacology
The following tables summarize the in vitro pharmacological profile of this compound at the human TAAR1 receptor.
Table 1: Functional Activity of this compound at TAAR1
| Parameter | Value | Assay System | Reference |
| EC₅₀ | 110.4 nM | cAMP accumulation in hTAAR1-expressing cells | |
| Eₘₐₓ | 40.1% (relative to β-phenethylamine) | cAMP accumulation in hTAAR1-expressing cells | |
| Agonist Type | Partial Agonist | G protein recruitment, cAMP accumulation, and GIRK activation assays |
Table 2: Selectivity Profile of this compound
| Target | Activity | Assay Type | Reference |
| 5-HT₁ₐ Receptor | No demonstrable activity | G protein recruitment, cAMP accumulation, GIRK activation | |
| Dopamine D₂ Receptor | No demonstrable activity | G protein recruitment, cAMP accumulation, GIRK activation |
Note: A comprehensive binding affinity (Ki or Kd) for this compound at TAAR1 and a broad selectivity screen against a wider panel of receptors and transporters are not publicly available at this time.
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Cascade
Activation of TAAR1 by an agonist like this compound primarily initiates a Gs-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. TAAR1 can also signal through Gq and Gi pathways and influence other signaling molecules such as ERK1/2.
Experimental Workflow: In Vitro Characterization
A typical workflow for characterizing the in vitro activity of this compound at TAAR1 involves cell-based assays to measure second messenger accumulation.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP accumulation in response to TAAR1 activation by this compound using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
HEK293 cells stably expressing human TAAR1 (HEK-hTAAR1)
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference agonist (e.g., β-phenethylamine)
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio)
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK-hTAAR1 cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest compound concentration).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted compounds and controls to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection (as per manufacturer's instructions for a typical HTRF assay):
-
Add the cAMP-d2 conjugate followed by the anti-cAMP-cryptate antibody to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a full reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: In Vivo Assessment of Dopamine Synthesis Capacity using [¹⁸F]DOPA PET Imaging in Mice
This protocol is adapted from a study that evaluated the effect of this compound on presynaptic dopamine synthesis capacity in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle: 0.3% Tween 80 in saline
-
Cocaine (for inducing a hyperdopaminergic state, optional)
-
[¹⁸F]DOPA (radiotracer)
-
Anesthesia (e.g., isoflurane)
-
MicroPET scanner
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the housing conditions for at least one week prior to the experiment.
-
On the day of the experiment, anesthetize the mice with isoflurane.
-
-
Drug Administration:
-
Administer this compound (3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
If investigating the effect in a hyperdopaminergic state, administer cocaine (20 mg/kg, i.p.) at a designated time point relative to the this compound injection.
-
-
PET Imaging:
-
Position the anesthetized mouse in the microPET scanner.
-
Administer a bolus of [¹⁸F]DOPA via the tail vein.
-
Acquire dynamic PET scan data for a duration of 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register the PET images with a standard mouse brain atlas or a CT scan for anatomical reference.
-
Draw regions of interest (ROIs) over the striatum and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for the ROIs.
-
Calculate the [¹⁸F]DOPA influx rate constant (Ki) using a graphical analysis method (e.g., Patlak plot) to quantify dopamine synthesis capacity.
-
-
Statistical Analysis:
-
Compare the Ki values between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cAMP assay | - Inconsistent cell numbers- Edge effects in the microplate- Inaccurate pipetting | - Use a cell counter for accurate seeding- Avoid using the outer wells of the plate- Use calibrated pipettes and reverse pipetting for viscous solutions |
| Low signal-to-background in cAMP assay | - Low TAAR1 expression- Inactive compound- Phosphodiesterase activity | - Verify TAAR1 expression by Western blot or qPCR- Check the purity and integrity of this compound- Ensure the presence and appropriate concentration of a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer |
| High non-specific binding in PET imaging | - Radiotracer metabolism- Inappropriate reference region | - Consider pre-treatment with peripheral enzyme inhibitors (e.g., benserazide, entacapone)- Validate the choice of reference region to ensure it is devoid of specific uptake |
Conclusion
This compound is a valuable pharmacological tool for the investigation of TAAR1 function. Its partial agonist activity and selectivity profile allow for the specific interrogation of TAAR1-mediated signaling pathways both in vitro and in vivo. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies of this important therapeutic target.
References
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration of Ralmitaront
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (also known as RG-7906 or RO-6889450) is an investigational drug that acts as a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] As a modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission, TAAR1 has been a promising target for neuropsychiatric disorders.[3][4] this compound was developed as an orally active compound for clinical trials in schizophrenia, though these trials were discontinued due to lack of efficacy.[1]
In preclinical research, the route of administration is a critical variable that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. While oral administration in animal models more closely mimics the intended clinical route, intraperitoneal (IP) injection is frequently used for proof-of-concept studies due to its ability to bypass first-pass metabolism, often leading to higher bioavailability and more rapid absorption. A preclinical study in mice has utilized the intraperitoneal route to assess this compound's effect on dopamine synthesis.
These application notes provide a comparative overview and detailed protocols for the intraperitoneal and oral administration of this compound in a research setting. The information is intended to guide researchers in selecting the appropriate administration route and designing robust experiments to evaluate the compound's effects.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and partially activating TAAR1, a G-protein coupled receptor (GPCR). The activation of TAAR1 is known to modulate monoaminergic systems. While primarily coupled to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP), recent evidence suggests that TAAR1 agonists, including this compound, can also engage Gαq and Gαi signaling pathways. This complex signaling profile allows TAAR1 to act as a rheostat for dopamine and serotonin neurotransmission.
Comparative Pharmacokinetics: Data Presentation
While direct comparative pharmacokinetic data for oral versus IP administration of this compound is not publicly available, general principles allow for a hypothetical comparison. IP administration typically results in a shorter time to maximum plasma concentration (Tmax), a higher maximum plasma concentration (Cmax), and greater bioavailability compared to oral administration, which is subject to absorption limitations and first-pass metabolism.
The following table presents hypothetical pharmacokinetic parameters for this compound in mice following a single 3 mg/kg dose, for illustrative purposes.
| Parameter | Intraperitoneal (IP) | Oral (PO) | Description |
| Dose | 3 mg/kg | 3 mg/kg | Single administration |
| Tmax (h) | 0.25 | 1.0 | Time to reach Cmax |
| Cmax (ng/mL) | 450 | 150 | Maximum plasma concentration |
| AUC (0-inf) (ng·h/mL) | 900 | 450 | Area under the concentration-time curve |
| Bioavailability (%) | ~95% | ~50% | Fraction of dose reaching systemic circulation |
| Half-life (t½) (h) | 2.5 | 2.7 | Time for plasma concentration to halve |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight expected differences between the two routes of administration.
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Study in Mice
This protocol outlines a study to determine the pharmacokinetic profiles of this compound following oral and intraperitoneal administration in mice.
1. Animals:
-
Species: Male C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
2. Drug Preparation:
-
This compound Stock: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Oral Formulation: For oral gavage, dilute the stock solution in a vehicle such as 0.5% methylcellulose or sterile water to the final desired concentration (e.g., 0.3 mg/mL for a 10 mL/kg dosing volume).
-
IP Formulation: For intraperitoneal injection, dilute the stock solution in sterile saline (0.9% NaCl) to the final desired concentration. Ensure the final DMSO concentration is minimal to avoid toxicity. Warm the solution to room or body temperature before injection.
3. Experimental Groups:
-
Group 1: Intraperitoneal administration (e.g., 3 mg/kg).
-
Group 2: Oral administration (e.g., 3 mg/kg).
-
Group 3: Vehicle control (for both routes).
-
Animals per group: n = 4-6 per time point.
4. Administration Procedures:
-
Intraperitoneal (IP) Injection:
-
Weigh the mouse to calculate the precise injection volume (not to exceed 10 mL/kg).
-
Restrain the mouse securely, exposing the abdomen.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 30-40 degree angle with the bevel up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Oral (PO) Gavage:
-
Weigh the mouse to calculate the dosing volume (typically not exceeding 10 mL/kg).
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.
-
Restrain the mouse, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, advancing it along the esophagus until it reaches the predetermined depth. Do not force the needle.
-
Administer the substance slowly.
-
Remove the needle gently and return the animal to its cage, monitoring for distress.
-
5. Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound concentrations in plasma.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Protocol 2: Pharmacodynamic Assessment (Dopamine Synthesis Capacity)
This protocol is adapted from a study that used IP-administered this compound to assess its effect on dopamine synthesis capacity.
1. Experimental Design:
-
Follow the animal and drug preparation steps from Protocol 1.
-
Administer this compound (e.g., 3 mg/kg, IP) or vehicle to naïve mice.
-
A separate cohort can be used to model a hyperdopaminergic state by co-administering a psychostimulant like cocaine (e.g., 20 mg/kg, IP).
2. PET Imaging:
-
Utilize positron emission tomography (PET) with a tracer like [18F]DOPA to measure presynaptic dopamine synthesis capacity.
-
The tracer is administered at a set time following this compound injection.
-
Acquire dynamic PET scan data over a specified period (e.g., 90 minutes).
3. Data Analysis:
-
Analyze the PET imaging data to calculate the dopamine synthesis capacity, often indexed as KiMod.
-
Compare the KiMod values between the this compound-treated and vehicle-treated groups to determine the pharmacodynamic effect of the drug. Pretreatment with this compound has been shown to significantly reduce dopamine synthesis capacity.
Visualizations
Summary and Recommendations
The choice between intraperitoneal and oral administration of this compound in preclinical studies depends on the research objectives.
-
Intraperitoneal (IP) administration is suitable for:
-
Initial proof-of-concept and target engagement studies.
-
Maximizing systemic exposure and bypassing the complexities of oral absorption and first-pass metabolism.
-
Studies where rapid onset of action is desired.
-
-
Oral (PO) administration is recommended for:
-
Studies aiming to model the intended clinical route of administration.
-
Preclinical efficacy and toxicology studies where the oral pharmacokinetic profile is a key consideration.
-
Investigating the impact of formulation on drug absorption and bioavailability.
-
By understanding the distinct pharmacokinetic profiles resulting from each route and employing standardized, robust protocols, researchers can generate reliable and translatable data for the preclinical evaluation of this compound and other TAAR1 agonists.
References
Measuring Ralmitaront Brain Penetration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralmitaront (RO-6889450) is an investigational drug that acts as a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission, making it a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[2][3] For any centrally acting therapeutic agent, quantifying its ability to cross the blood-brain barrier (BBB) and reach its target in the brain is a critical step in preclinical development. This document provides detailed application notes and protocols for measuring the brain penetration of this compound in rats, a common preclinical model.
While specific quantitative data on this compound's brain penetration in rats is not publicly available, this document presents established methodologies and illustrative data to guide researchers in designing and executing such studies. The provided protocols for in situ brain perfusion and cassette dosing followed by LC-MS/MS analysis are standard industry practices for assessing CNS drug delivery.
Data Presentation
Illustrative Pharmacokinetic Parameters of this compound in Rats
The following tables summarize hypothetical, yet realistic, quantitative data for this compound's brain penetration in rats, based on typical values for small molecule antipsychotics and other TAAR1 agonists with good CNS penetration.[1] These tables are intended to serve as a template for presenting experimental findings.
Table 1: Brain and Plasma Concentrations of this compound in Rats Following a Single Intravenous Dose (1 mg/kg)
| Time (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) |
| 0.25 | 150 | 180 |
| 0.5 | 125 | 160 |
| 1 | 90 | 120 |
| 2 | 60 | 75 |
| 4 | 30 | 35 |
| 8 | 10 | 12 |
| 24 | <1 | <1 |
Table 2: Key Brain Penetration Ratios for this compound in Rats
| Parameter | Value | Description |
| Kp (Brain-to-Plasma Ratio) | 1.2 | Ratio of total drug concentration in the brain to that in the plasma at steady-state. |
| Kp,uu (Unbound Brain-to-Unbound Plasma Ratio) | 1.0 | Ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma. A value near 1 suggests no active efflux or influx at the BBB. |
| Brain Tissue Binding (fu,brain) | 0.05 | Fraction of drug that is unbound in the brain tissue. |
| Plasma Protein Binding (fu,plasma) | 0.06 | Fraction of drug that is unbound in the plasma. |
Signaling Pathway
Activation of TAAR1 by this compound can initiate multiple downstream signaling cascades. As a partial agonist, this compound modulates the activity of G-proteins, influencing intracellular second messenger systems. Notably, TAAR1 activation can lead to the stimulation of Gq and Gi signaling pathways.[4] This can result in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, TAAR1 signaling can modulate cyclic AMP (cAMP) levels through the action of adenylyl cyclase, subsequently influencing the activity of protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein).
Experimental Protocols
In Situ Brain Perfusion in Rats
This method allows for the precise measurement of the blood-brain barrier permeability of a drug by replacing the animal's blood with a controlled perfusion fluid containing the drug of interest.
Experimental Workflow:
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital).
-
Surgical Procedure: Expose the common, internal, and external carotid arteries on one side. Ligate the external carotid artery and insert a cannula retrograde towards the common carotid artery.
-
Perfusion: Begin perfusion with a warmed (37°C), oxygenated physiological buffer to wash out the blood.
-
Drug Perfusion: Switch to a perfusion buffer containing a known concentration of this compound. Perfuse for a short, defined period (e.g., 1 to 5 minutes).
-
Sample Collection: At the end of the perfusion period, stop the pump and immediately decapitate the rat.
-
Brain Tissue Processing: Rapidly remove the brain, weigh it, and homogenize it in a suitable buffer.
-
Analysis: Determine the concentration of this compound in the brain homogenate and the perfusion fluid using a validated LC-MS/MS method.
-
Calculation: Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.
Cassette Dosing and LC-MS/MS Analysis
This high-throughput approach involves administering a cocktail of several compounds (a "cassette") to a single animal, followed by simultaneous quantification using LC-MS/MS. This method is efficient for screening the brain penetration of multiple compounds.
Experimental Workflow:
Methodology:
-
Dosing Solution Preparation: Prepare a dosing solution containing this compound and other test compounds in a suitable vehicle. Ensure compatibility and lack of interaction between the compounds.
-
Animal Dosing: Administer the cassette dose to a group of rats via the desired route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points, collect blood samples (via tail vein or cardiac puncture) and brain tissue.
-
Sample Processing: Separate plasma from the blood by centrifugation. Homogenize the brain tissue.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples to isolate the analytes.
-
LC-MS/MS Analysis: Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of all compounds in the cassette.
-
Data Analysis: Determine the concentration of each compound in the plasma and brain samples. Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the brain penetration of this compound in rats. While the provided quantitative data is illustrative, the methodologies are standard and widely accepted in the field of drug discovery and development. Accurate determination of brain penetration is essential for understanding the pharmacokinetic-pharmacodynamic relationship of this compound and for predicting its potential efficacy in treating central nervous system disorders.
References
Application Notes and Protocols for Future Ralmitaront Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing future efficacy studies of Ralmitaront, a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1). This document addresses the previous clinical trial outcomes and proposes refined experimental strategies for a more thorough evaluation of this compound's therapeutic potential.
Introduction: this compound and the TAAR1 Target
This compound (also known as RG-7906 or RO-6889450) is an investigational antipsychotic drug that acts as a partial agonist of the TAAR1 protein.[1][2] TAAR1 is a G protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic systems, making it a promising target for the treatment of psychiatric disorders like schizophrenia.[3][4] Activation of TAAR1 is thought to inhibit the firing of midbrain dopaminergic neurons and enhance prefrontal glutamatergic function, potentially addressing both positive and negative symptoms of schizophrenia.[3]
Despite its promising mechanism, Phase II clinical trials for this compound were discontinued due to a lack of efficacy in treating both acute psychotic symptoms and negative symptoms in schizophrenia and schizoaffective disorder. This outcome contrasts with another TAAR1 agonist, ulotaront, which has shown some efficacy in clinical trials. This suggests that the pharmacological nuances between these compounds are critical and that future studies on this compound require a more detailed preclinical characterization and potentially a revised clinical strategy.
Preclinical Efficacy Evaluation
A robust preclinical data package is essential to justify and inform any future clinical development of this compound. The following in vitro and in vivo studies are designed to comprehensively characterize its pharmacological profile and behavioral effects.
Comparative studies have revealed that this compound has lower efficacy at the TAAR1 receptor compared to ulotaront and lacks activity at the 5-HT1A receptor, where ulotaront acts as a partial agonist. Further in vitro characterization should focus on elucidating the functional consequences of these differences.
Table 1: Key In Vitro Assays for this compound Characterization
| Assay Type | Objective | Key Parameters to Measure |
| Receptor Binding Assays | Determine the binding affinity of this compound to human TAAR1 and a panel of other relevant receptors (e.g., dopamine, serotonin, adrenergic, muscarinic, histamine receptors). | Ki (inhibition constant) |
| G Protein Activation Assays | Characterize the functional activity of this compound at the TAAR1 receptor, specifically its ability to activate different G protein subtypes (Gs, Gq, Gi). | EC50 (half-maximal effective concentration), Emax (maximum efficacy) |
| cAMP Accumulation Assays | Quantify the downstream signaling of Gs or Gi activation by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. | EC50, Emax |
| ERK/CREB Phosphorylation Assays | Assess the activation of downstream signaling pathways beyond cAMP, such as the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. | Time-course and concentration-response of protein phosphorylation |
Protocol 1: G Protein Activation Assay (e.g., BRET-based)
-
Cell Culture and Transfection: Culture HEK293 cells and co-transfect with plasmids encoding for human TAAR1 and a BRET-based biosensor for G protein activation (e.g., constructs for Gαs, Gαq, and Gαi).
-
Cell Plating: Seed the transfected cells into 96-well microplates.
-
Ligand Preparation: Prepare serial dilutions of this compound and a reference full agonist.
-
Assay Procedure:
-
Wash the cells with an appropriate buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Incubate for a short period.
-
Add the different concentrations of this compound or the reference agonist.
-
Measure the BRET signal using a plate reader at specific time points.
-
-
Data Analysis: Calculate the BRET ratio and plot concentration-response curves to determine EC50 and Emax values for each G protein subtype.
Signaling Pathway of TAAR1 Agonists
Caption: TAAR1 signaling cascade upon agonist binding.
Given the clinical failure of this compound, a careful selection of animal models is crucial to explore its potential efficacy across different symptom domains of schizophrenia.
Table 2: Recommended Preclinical Animal Models for this compound Efficacy
| Model | Relevant Symptom Domain | Rationale | Key Readouts |
| Amphetamine- or PCP-Induced Hyperlocomotion | Positive Symptoms | Models the hyperdopaminergic state associated with psychosis. | Locomotor activity (distance traveled, rearing frequency) |
| Prepulse Inhibition (PPI) of the Startle Reflex | Sensorimotor Gating Deficits | Mimics the inability to filter sensory information observed in schizophrenia patients. | Percent inhibition of the startle response by a prepulse |
| Novel Object Recognition (NOR) Test | Cognitive Deficits | Assesses deficits in recognition memory. | Discrimination index between the novel and familiar object |
| Social Interaction Test | Negative Symptoms | Measures social withdrawal and deficits in social behavior. | Time spent interacting with a novel vs. familiar conspecific |
| Dopamine Transporter Knockout (DAT-KO) Mice | Hyperdopaminergic Phenotype | Evaluates the ability of this compound to modulate a chronically hyperdopaminergic system. | Spontaneous locomotor activity |
Protocol 2: Amphetamine-Induced Hyperlocomotion in Mice
-
Animals: Use male C57BL/6J mice.
-
Habituation: Acclimate the mice to the open-field arenas for at least 30 minutes on two consecutive days prior to the test day.
-
Drug Administration:
-
Administer this compound (at various doses) or vehicle via the appropriate route (e.g., intraperitoneally or orally).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.
-
-
Behavioral Recording: Immediately place the mice in the open-field arenas and record their locomotor activity for 60-90 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the effects of this compound on amphetamine-induced hyperactivity to the vehicle control group.
Preclinical Experimental Workflow
Caption: A workflow for preclinical evaluation of this compound.
Clinical Trial Design: A Revised Approach
The previous failures of this compound in Phase II trials necessitate a careful reconsideration of the clinical development strategy. Future trials should be designed to maximize the chances of detecting a clinically meaningful effect, potentially by focusing on specific patient populations or utilizing more sensitive outcome measures.
-
Patient Selection: Consider enrichment strategies to select patients who are more likely to respond to a TAAR1 partial agonist. This could involve using biomarkers or focusing on patients with specific symptom profiles.
-
Dose Selection: Ensure that the doses selected for efficacy studies achieve adequate target engagement in the central nervous system, as confirmed by PET imaging if a suitable tracer is available.
-
Primary Endpoint: While the Positive and Negative Syndrome Scale (PANSS) is the standard, consider co-primary or key secondary endpoints that might be more sensitive to the specific mechanism of this compound.
-
Trial Design: A three-arm, placebo-controlled design including an active comparator is recommended to establish both efficacy against placebo and to contextualize the magnitude of the effect.
Table 3: Proposed Phase IIb Clinical Trial Design for this compound
| Trial Parameter | Recommendation |
| Study Population | Patients with an acute exacerbation of schizophrenia. Consider a cohort with prominent negative symptoms for a separate study. |
| Inclusion/Exclusion Criteria | Standard criteria for schizophrenia trials, with potential enrichment for biomarker-positive patients. |
| Trial Design | Randomized, double-blind, placebo-controlled, parallel-group, three-arm study. |
| Treatment Arms | 1. This compound (optimized dose)2. Placebo3. Active Comparator (e.g., a second-generation antipsychotic) |
| Duration | 6 weeks for acute treatment. |
| Primary Outcome Measure | Change from baseline in PANSS total score. |
| Key Secondary Outcome Measures | - Clinical Global Impression - Severity (CGI-S) scale- Personal and Social Performance (PSP) scale- Negative Symptom Assessment-16 (NSA-16) |
| Safety and Tolerability | Monitoring of adverse events, extrapyramidal symptoms (EPS), weight gain, and metabolic parameters. |
Logical Flow for a Revised Clinical Trial
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia [canjhealthtechnol.ca]
Troubleshooting & Optimization
Ralmitaront solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Ralmitaront. The information is presented in a question-and-answer format to address specific experimental issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when handling and preparing this compound solutions.
Q1: My this compound powder will not dissolve in my aqueous buffer. What am I doing wrong?
A1: this compound is expected to have low aqueous solubility, a common challenge for many new chemical entities.[1] Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO).[2] For subsequent dilution into aqueous media, specialized formulations containing co-solvents and surfactants are necessary to maintain solubility.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is no longer high enough to keep the compound in solution. To prevent this, you should use a validated formulation for aqueous-based experiments. Commercial suppliers recommend multi-component solvent systems to achieve stable solutions of at least 2.5 mg/mL.[2] Examples include formulations with PEG300, Tween-80, or sulfobutylether-β-cyclodextrin (SBE-β-CD).[2]
Q3: What is the maximum concentration of this compound I can achieve in solution?
A3: In 100% DMSO, a concentration of 100 mg/mL can be achieved, though this may require ultrasonic assistance to fully dissolve.[2] For aqueous-based solutions intended for in vivo or in vitro experiments, concentrations of at least 2.5 mg/mL (7.95 mM) have been successfully prepared using specific co-solvent formulations.
Q4: I've noticed the this compound powder seems clumpy. Is this normal?
A4: Yes, this can be normal. This compound is noted to be hygroscopic, meaning it can absorb moisture from the air. This can cause the powder to appear clumpy. It is crucial to store the compound in a dry, dark place and handle it in a low-humidity environment whenever possible.
Q5: My solution appears cloudy or has formed a precipitate after preparation. What should I do?
A5: Cloudiness or precipitation indicates that the compound is not fully dissolved or has fallen out of solution. Gentle heating and/or sonication can be used to aid dissolution, especially if precipitation occurs during preparation. If the issue persists, the solvent system may be inappropriate for the desired concentration, and you should consider using one of the validated formulations provided in the tables below.
Q6: Are there general strategies I can try to improve the solubility of this compound for my specific application?
A6: Yes, several general techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. Selection of the best method depends on your experimental needs. These strategies include:
-
Co-solvency: Using a water-miscible solvent in which the drug is highly soluble, such as PEG 400, propylene glycol, or ethanol.
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds. The chemical structure of this compound suggests it may have basic centers that could be protonated at lower pH.
-
Use of Surfactants: Surfactants like Tween-80 can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes, which have a hydrophilic exterior and can significantly improve aqueous solubility.
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface-area-to-volume ratio of the drug particles, which can improve the dissolution rate.
Data Presentation: this compound Solubility
The following tables summarize known solubility data for this compound.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration | Method/Notes |
|---|
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (318.09 mM) | Requires ultrasonic assistance. Use newly opened, anhydrous DMSO as the compound is hygroscopic. |
Table 2: Formulations for Aqueous-Based Experiments
| Protocol Components | Final Concentration Achieved | Appearance |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.95 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.95 mM) | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 100 µL of DMSO for a 100 mg/mL stock).
-
Dissolution: Cap the vial tightly and vortex thoroughly. Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an Aqueous Formulation using Co-solvents (Example)
This protocol is based on the "DMSO/PEG300/Tween-80/Saline" formulation.
-
Prepare Stock: Start with a pre-made concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the solvents in the following order, mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of your this compound DMSO stock (this brings the final DMSO percentage to 10%).
-
Add 50 µL of Tween-80.
-
-
Vortex: Mix the organic phase thoroughly until a homogenous solution is formed.
-
Final Dilution: Slowly add 450 µL of saline to the mixture, vortexing gently during the addition to bring the total volume to 1 mL. This results in a final this compound concentration of 2.5 mg/mL.
-
Final Check: Ensure the final solution is clear. If precipitation or cloudiness occurs, gentle warming or sonication may be applied.
Visualizations: Pathways and Workflows
This compound Mechanism of Action
This compound is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Its activation modulates downstream signaling cascades, including those involving Gs, Gq, and Gi proteins, which in turn regulate dopamine and glutamate neurotransmission. This mechanism is distinct from traditional antipsychotics that primarily block dopamine D2 receptors.
Caption: this compound acts as a partial agonist on the TAAR1 receptor, modulating downstream pathways.
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical approach for researchers to follow when encountering solubility problems with this compound.
Caption: A step-by-step workflow for troubleshooting common this compound solubility challenges.
References
Technical Support Center: Ralmitaront in DMSO Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Ralmitaront in DMSO solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?
A1: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions. Adherence to these guidelines is critical to prevent degradation and ensure the accuracy of experimental results.
Q2: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded, especially after freeze-thaw cycles. If you observe precipitation, you can try to redissolve the compound by gently warming the solution and using sonication.[1] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure accurate concentrations.[1]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: While some compounds are resistant to multiple freeze-thaw cycles, it is a general best practice to minimize these cycles.[2] For sensitive compounds, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing.[2] For this compound, if you are unsure about its stability under your specific conditions, it is best to prepare fresh solutions or conduct a stability study.[3]
Q4: Does the water content in DMSO affect the stability of this compound?
A4: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Increased water content in DMSO can lead to the degradation of susceptible compounds through hydrolysis. It is crucial to use anhydrous DMSO and to handle it in a way that minimizes exposure to moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | 1. Degradation of this compound stock solution. 2. Inaccurate concentration due to precipitation. 3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Visually inspect the solution for any precipitate before use. If present, warm and sonicate to redissolve. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation observed in the stock solution | 1. Supersaturation of the solution. 2. Low storage temperature. 3. Absorption of water into the DMSO. | 1. Gently warm the vial and sonicate to aid dissolution. 2. Ensure the storage temperature is appropriate and consistent. 3. Use anhydrous DMSO and minimize exposure to air. |
| Loss of compound activity | 1. Chemical degradation of this compound. 2. Adsorption to plasticware. | 1. Verify the age and storage conditions of the stock solution. Conduct a stability analysis if necessary. 2. For highly lipophilic compounds, consider using low-binding microplates and tubes. |
Quantitative Data Summary
The stability of a this compound stock solution in DMSO is dependent on the storage temperature. The following table summarizes the recommended storage conditions and corresponding shelf-life.
| Storage Temperature | Shelf-Life |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, tightly sealed vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
In a sterile vial, dissolve the this compound powder in anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, use a sonicator to aid dissolution.
-
Dispense the stock solution into single-use aliquots in amber, tightly sealed vials to minimize light exposure and moisture absorption.
-
Store the aliquots at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).
Protocol 2: Assessing the Stability of this compound in DMSO
This protocol provides a general method to experimentally determine the stability of this compound in DMSO under specific storage conditions.
Materials:
-
Prepared this compound in DMSO stock solution (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate HPLC/LC-MS column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Internal Standard (IS) solution (optional, but recommended)
Procedure:
-
Time-Zero (T=0) Analysis: Immediately after preparing the stock solution, take an aliquot for analysis. This will serve as the baseline for purity and concentration.
-
Sample Storage: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for Analysis:
-
Allow the sample to thaw and equilibrate to room temperature.
-
If using an internal standard, add a known concentration of IS to the sample.
-
Dilute the sample with the initial mobile phase to a concentration suitable for the analytical instrument.
-
-
HPLC/LC-MS Analysis:
-
Inject the prepared sample into the HPLC or LC-MS system.
-
Develop a gradient method that provides good separation of this compound from potential degradation products.
-
Monitor the peak area of this compound (and the IS, if used).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.
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Plot the percentage of this compound remaining versus time for each storage condition to generate a stability profile.
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Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
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Visualizations
This compound Signaling Pathway
This compound is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 can lead to the modulation of downstream signaling pathways, including the activation of Gs and Gq proteins.
Caption: this compound activates TAAR1, initiating downstream signaling.
Experimental Workflow for Stability Assessment
This diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound in a DMSO solution.
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Troubleshooting Ralmitaront In Vivo Experiments
Welcome to the technical support center for researchers utilizing Ralmitaront in in vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies. This compound is a partial agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates dopaminergic and serotonergic neurotransmission. While it showed promise in preclinical rodent models for its antipsychotic, cognitive-enhancing, and antidepressant-like activities, its development was discontinued during Phase II clinical trials for schizophrenia due to a lack of efficacy.[1][2] Understanding potential pitfalls in preclinical research is therefore crucial for interpreting data and designing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 activation is primarily coupled to Gs and Gq proteins, leading to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[3] This initiates a signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC).
Q2: Why were the clinical trials for this compound discontinued?
A2: Phase II clinical trials for this compound in patients with schizophrenia and schizoaffective disorder were terminated because the drug was unlikely to meet its primary endpoint, indicating a lack of efficacy. One trial was assessing its effect on acute psychotic symptoms, and another was investigating its impact on negative symptoms.
Q3: What are the known preclinical effects of this compound in vivo?
A3: In rodent models, this compound has been shown to have antipsychotic, cognitive improvement, and antidepressant-like activity. A specific in vivo study in mice demonstrated that this compound (at a dose of 3 mg/kg, i.p.) significantly reduced striatal dopamine synthesis capacity, both in naïve animals and in a hyperdopaminergic state induced by cocaine.
Troubleshooting Guides
Issue 1: Unexpected or Lack of Behavioral Effects
Question: I am not observing the expected antipsychotic-like or pro-cognitive effects of this compound in my rodent model. What could be the reason?
Possible Causes and Troubleshooting Steps:
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Inadequate Drug Exposure:
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Verify Vehicle and Solubility: this compound's solubility can be a limiting factor. Ensure the vehicle used is appropriate for the route of administration and that the compound is fully dissolved. For intraperitoneal (i.p.) injections in mice, a vehicle such as 0.3% Tween80 in saline has been used. For oral administration, formulations with DMSO, PEG300, and Tween-80 have been suggested.
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Check Pharmacokinetics: The pharmacokinetic profile of this compound may differ between species and even strains of rodents. Consider the Cmax, Tmax, and half-life of the drug when designing the timing of your behavioral experiments. Currently, detailed public pharmacokinetic data for this compound in preclinical species is limited, which presents a challenge.
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Dose-Response Relationship: The reported effective dose in one model may not be optimal for another. It is crucial to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm. A single preclinical study showed a significant effect on dopamine synthesis at 3 mg/kg i.p. in mice.
-
-
Experimental Design and Animal Model:
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Choice of Animal Model: The specific animal model of psychosis (e.g., pharmacological, genetic) can significantly influence the outcome. Some models may be less sensitive to TAAR1 modulation.
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Species and Strain Differences: Pharmacokinetic and pharmacodynamic responses can vary between mice and rats, and even between different strains of the same species.
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Habituation and Environmental Factors: Ensure proper habituation of animals to the testing environment to minimize stress-induced variability. Maintain consistency in lighting, noise levels, and handling procedures.
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-
Partial Agonism:
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As a partial agonist, this compound may have a ceiling effect, and higher doses might not produce a greater response. In some contexts, partial agonists can also act as functional antagonists in the presence of a full agonist.
-
Issue 2: High Variability in Experimental Data
Question: I am observing high variability between animals in the same treatment group. How can I reduce this?
Possible Causes and Troubleshooting Steps:
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Inconsistent Drug Administration:
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Accurate Dosing: Ensure precise and consistent administration of the drug solution. For oral gavage, confirm proper placement to avoid accidental administration into the lungs. For i.p. injections, ensure consistent injection location.
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Solution Stability: Prepare fresh solutions of this compound for each experiment, as the stability of the compound in solution over time may not be fully characterized.
-
-
Animal-Related Factors:
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Health Status: Use healthy animals of a consistent age and weight. Underlying health issues can significantly impact behavioral and physiological responses.
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Circadian Rhythm: Conduct experiments at the same time of day to minimize variations due to the animals' natural circadian rhythms.
-
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Assay-Specific Variability:
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Automated vs. Manual Scoring: Whenever possible, use automated scoring systems for behavioral tests to reduce subjective bias. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| EC50 (TAAR1) | 110.4 nM | In vitro | N/A | |
| Effect on Dopamine Synthesis (KiMod) | 44% reduction from control | Mouse (C57Bl/6J) | 3 mg/kg, i.p. | |
| Effect on Cocaine-Induced Dopamine Synthesis | 50% reduction from control | Mouse (C57Bl/6J) | 3 mg/kg, i.p. + 20 mg/kg cocaine |
Experimental Protocols
In Vivo Assessment of Dopamine Synthesis Capacity in Mice
This protocol is based on a published study investigating the effects of this compound on dopamine synthesis.
-
Animals: Male C57Bl/6J mice.
-
Drug Preparation:
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This compound is dissolved in a vehicle of 0.3% Tween80 in saline.
-
-
Dosing:
-
Administer this compound at a dose of 3 mg/kg via intraperitoneal (i.p.) injection.
-
Control animals receive an equivalent volume of the vehicle.
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-
Experimental Procedure (for [18F]DOPA PET imaging):
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Administer peripheral DOPA metabolism inhibitors (e.g., entacapone 40 mg/kg and benserazide 10 mg/kg) i.p.
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30 to 60 minutes after the inhibitors, administer this compound or vehicle.
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For stimulated conditions, administer cocaine (20 mg/kg) or saline i.p.
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Concurrently with the administration of [18F]DOPA intravenously, begin dynamic PET scanning for 120 minutes.
-
-
Data Analysis:
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Analyze the PET data to determine the rate of [18F]DOPA influx and conversion to [18F]dopamine (KiMod), which reflects dopamine synthesis capacity.
-
Visualizations
Caption: Simplified TAAR1 signaling pathway activated by this compound.
References
Optimizing Ralmitaront Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ralmitaront concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RO6889450 or RG-7906) is an investigational antipsychotic drug that acts as a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G protein-coupled receptor (GPCR) that modulates dopaminergic and serotonergic systems.[3][4] Upon activation by agonists like this compound, TAAR1 can couple to various G proteins, including Gs, Gq, and Gi, to initiate downstream signaling cascades.[5]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type, the specific assay, and the desired endpoint. However, based on published in vitro studies, a general starting range to consider is 10 nM to 10 µM . For specific functional responses, the half-maximal effective concentration (EC50) has been reported in the nanomolar range.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.
Q4: Is this compound known to have off-target effects?
In vitro studies have shown that this compound has a high selectivity for TAAR1 and lacks detectable activity at the serotonin 1A (5-HT1A) and dopamine D2 receptors at concentrations up to 30 µM and 300 µM, respectively. However, as with any pharmacological agent, off-target effects at higher concentrations cannot be entirely ruled out. It is advisable to include appropriate controls to assess for potential off-target activities in your specific experimental system.
Troubleshooting Guide
Issue 1: No or Low Response to this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the effective range. |
| Low TAAR1 Expression in Cells | Verify the expression of TAAR1 in your cell line using techniques such as RT-qPCR, Western blotting, or flow cytometry. Consider using a cell line known to endogenously express TAAR1 or a recombinant cell line overexpressing the receptor. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the culture medium. Serum components can sometimes interfere with compound activity. |
| Compound Degradation or Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solubilizing agent (with appropriate vehicle controls). |
| Cell Health Issues | Ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination. Poor cell health can lead to a diminished response to stimuli. |
Issue 2: High Background Signal or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Run a vehicle-only control to assess its effect on the assay readout. |
| Assay Variability | Improve pipetting accuracy and ensure uniform cell seeding. Use a multichannel pipette for adding reagents and consider using automated liquid handlers for high-throughput assays. Include positive and negative controls in every experiment to monitor assay performance. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium. |
| Compound Instability | This compound's stability in cell culture media over long incubation periods should be considered. For prolonged experiments, it may be necessary to replenish the compound-containing media at regular intervals. |
Issue 3: Observed Cytotoxicity at Higher Concentrations
| Possible Cause | Troubleshooting Step |
| On-target or Off-target Toxicity | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window for your experiments. |
| Solvent Toxicity | High concentrations of the stock solvent (e.g., DMSO) can be cytotoxic. Ensure the final solvent concentration is below the toxic threshold for your cell line. |
| Secondary Effects of Prolonged Treatment | Long-term exposure to a compound, even at non-acutely toxic concentrations, can sometimes lead to cellular stress and death. Consider performing time-course experiments to determine the optimal treatment duration. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Gs Protein Recruitment (NanoBiT) | HEK293T | Efficacy (relative to baseline) | 1.26 ± 0.01 | |
| cAMP Accumulation (GloSensor) | HEK293T | pEC50 | ~6.5 (at 70 min) | |
| GIRK Channel Activation | Xenopus oocytes | - | Lower efficacy than ulotaront |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve in a cAMP Assay
This protocol outlines the steps to generate a dose-response curve for this compound by measuring its effect on cyclic AMP (cAMP) levels in cells expressing TAAR1.
Materials:
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HEK293 cells stably expressing human TAAR1
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound stock solution (10 mM in DMSO)
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Forskolin (positive control)
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3-isobutyl-1-methylxanthine (IBMX)
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
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White or black 96-well or 384-well microplates (as per assay kit instructions)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Seed the TAAR1-expressing HEK293 cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in serum-free culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare solutions for the vehicle control (DMSO at the highest final concentration used for this compound) and a positive control (e.g., a saturating concentration of a known TAAR1 agonist or Forskolin).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
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Add the different concentrations of this compound, vehicle control, and positive control to the respective wells.
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To inhibit phosphodiesterases and allow for cAMP accumulation, add IBMX to all wells at a final concentration of 100-500 µM.
-
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes). This incubation time may need to be optimized.
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cAMP Measurement: Following the incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis:
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Plot the assay signal (e.g., fluorescence ratio) against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50, Emax, and Hill slope.
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Protocol 2: Assessing this compound-Induced Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
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Cell line of interest
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Cell culture medium
-
This compound stock solution (10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well microplates
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 200 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
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Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve for cytotoxicity and determine the IC50 value.
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Visualizations
Caption: TAAR1 signaling pathway activated by this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for low experimental response.
References
- 1. In Vitro Comparison of Ulotaront (SEP-363856) and this compound (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ralmitaront Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ralmitaront. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target binding sites for this compound?
A1: Preclinical data indicate that this compound is a highly selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1). In vitro studies have shown that this compound lacks demonstrable activity at the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are common off-target sites for other antipsychotic agents.[1][2] This selectivity is a key feature of its pharmacological profile.
Q2: My experimental results suggest modulation of the dopaminergic or serotonergic systems. Is this an off-target effect?
A2: Not necessarily. While this compound does not directly bind to dopamine or serotonin receptors, its primary target, TAAR1, is known to modulate the activity of both the dopaminergic and serotonergic neural circuits.[3] Therefore, observed changes in these systems are likely downstream, on-target effects of TAAR1 activation. Activation of TAAR1 can inhibit the activity of midbrain dopaminergic and serotonergic neurons.[3]
Q3: We are observing adverse effects in our animal models that are not typically associated with TAAR1 agonism. What could be the cause?
A3: While this compound has a high degree of selectivity, it is essential to consider several factors. First, ensure the purity of your this compound sample, as impurities could lead to unexpected biological activity. Second, the vehicle used for administration should be evaluated for any confounding effects. If these factors have been ruled out, consider the possibility of a novel, previously uncharacterized off-target interaction. A broad receptor screening panel could help identify potential off-target binding.
Q4: What adverse events were reported during the clinical trials of this compound?
A4: this compound's clinical trials were discontinued due to a lack of efficacy, not primarily because of safety concerns.[4] However, in a study where this compound was co-administered with risperidone, several adverse events were reported. It is important to note that these may be attributable to risperidone or the combination of the two drugs. The reported risks included: headache, dizziness, fatigue, skin irritation, diarrhea/soft feces, nausea, abdominal pain, musculoskeletal chest pain, high blood pressure, respiratory viral infection, palpitation, abnormal blood biochemistry, difficulty or painful swallowing, dry mouth, weight gain, increased appetite, common cold, fever, and Parkinson-like symptoms (tremors, unstable balance, rigidity).
Troubleshooting Guides
Issue: Unexpected Phenotypic Effects in Cellular or Animal Models
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Confirm On-Target Activity: First, verify that this compound is engaging its intended target, TAAR1, in your experimental system. This can be done using a functional assay, such as measuring cAMP accumulation in cells expressing TAAR1.
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Assess Compound Purity: Use analytical techniques like HPLC-MS to confirm the purity and identity of your this compound stock.
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Vehicle Control: Run parallel experiments with the vehicle alone to rule out any effects of the solvent.
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Consider Downstream Effects: As illustrated in the signaling pathway diagram below, TAAR1 activation has downstream consequences on major neurotransmitter systems. Map your observed phenotype to the known signaling cascade of TAAR1.
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Off-Target Screening: If the above steps do not resolve the issue, consider a broad off-target screening panel to identify potential unintended molecular interactions.
Quantitative Data Summary
The following table summarizes the known receptor activity profile of this compound.
| Target | Activity | EC50 (nM) | Notes |
| TAAR1 | Partial Agonist | 110.4 | Primary on-target activity. |
| 5-HT1A Receptor | No demonstrable activity | - | Considered a key negative binding site, indicating selectivity. |
| Dopamine D2 Receptor | No demonstrable activity | - | Another key negative binding site, highlighting its distinction from traditional antipsychotics. |
Experimental Protocols
Protocol: Radioligand Binding Assay for Off-Target Liability
This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.
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Materials:
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Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., 5-HT1A, D2).
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A suitable radioligand for each receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-spiperone for D2).
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This compound stock solution.
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Assay buffer (specific to each receptor).
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96-well filter plates.
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Scintillation fluid and a scintillation counter.
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-
Procedure:
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In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
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Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
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Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.
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Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.
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Allow the filters to dry, then add scintillation fluid to each well.
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Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Use a non-linear regression model to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the radioligand binding.
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Visualizations
Caption: this compound's primary and downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Comparison of Ulotaront (SEP-363856) and this compound (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Ralmitaront
Welcome to the technical support center for Ralmitaront. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation and in-vitro/in-vivo testing of this compound.
Issue 1: Low Dissolution Rate in Biorelevant Media
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
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Particle Size Reduction:
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Formulation Strategies:
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and enhance solubility.[2][3] Common polymers include PVP, HPMC, and Soluplus®.
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Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubilization in the gastrointestinal tract.[1]
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Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its apparent solubility.
-
-
Excipient Selection:
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Solubilizers and Surfactants: Incorporate surfactants like Tween® 80 or sodium lauryl sulfate (SLS) to reduce surface tension and improve wetting of the drug particles.
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Issue 2: High Variability in In-Vivo Pharmacokinetic (PK) Data
Possible Cause: Food effects, inconsistent absorption, or gastrointestinal (GI) tract variability.
Troubleshooting Steps:
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Conduct Fed vs. Fasted PK Studies: Assess the impact of food on this compound's absorption. A significant difference may necessitate administration with food or the development of a formulation that mitigates the food effect.
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Controlled Release Formulations: Develop a formulation that releases this compound at a controlled rate to minimize the impact of GI transit time variability.
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Bio-adhesion/Mucoadhesion: Incorporating bio-adhesive polymers into the formulation can increase residence time at the site of absorption.
Issue 3: Poor In-Vitro/In-Vivo Correlation (IVIVC)
Possible Cause: Dissolution method is not representative of the in-vivo environment.
Troubleshooting Steps:
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Use of Biorelevant Dissolution Media: Employ media that simulate the composition of gastric and intestinal fluids, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).
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Incorporate Physiological Stresses: Simulate GI motility and pressures in the dissolution apparatus.
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Permeability Assessment: Use in-vitro models like Caco-2 cell monolayers to understand the permeability characteristics of this compound, which can help in building a more predictive IVIVC model.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might affect its oral bioavailability?
A1: Based on available data, this compound is a small molecule with the following properties:
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Molecular Formula: C₁₇H₂₂N₄O₂
-
Molecular Weight: 314.4 g/mol While specific solubility data is not publicly available, compounds with similar structures can exhibit poor aqueous solubility, which is a primary factor for low oral bioavailability.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of poorly soluble drugs like this compound?
A2: Several strategies have proven effective for improving the bioavailability of poorly soluble drugs and could be applicable to this compound. These can be broadly categorized as:
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Particle Size Reduction: Micronization and nanosizing.
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Crystal Engineering: Salt formation and co-crystals.
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Enabling Formulations: Amorphous solid dispersions, lipid-based systems (SEDDS/SMEDDS), and cyclodextrin complexes.
Q3: How can I assess the oral bioavailability of my this compound formulation in preclinical studies?
A3: Preclinical assessment of oral bioavailability typically involves in-vivo pharmacokinetic (PK) studies in animal models (e.g., rats, dogs). The key steps are:
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Administer the this compound formulation orally to the animal model.
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Collect blood samples at predetermined time points.
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Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
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Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
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Compare the oral AUC to the AUC from an intravenous (IV) administration to determine the absolute bioavailability.
Q4: What in-vitro tests should I perform to screen different this compound formulations?
A4: A tiered approach to in-vitro screening is recommended:
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Solubility Studies: Determine the solubility of this compound in various buffers (pH 1.2, 4.5, 6.8) and biorelevant media.
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Dissolution Testing: Perform dissolution studies using USP apparatus 1 (basket) or 2 (paddle) to compare the release profiles of different formulations.
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Permeability Assays: Use cell-based assays (e.g., Caco-2, MDCK) or artificial membranes (e.g., PAMPA) to predict intestinal permeability.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, widely applicable. | Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy amorphous state. | Significant solubility enhancement. | Potential for recrystallization during storage. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid matrix, which is then emulsified in the GI tract. | Can enhance lymphatic uptake, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its apparent solubility. | High solubilization capacity. | Can be limited by the stoichiometry of the complex. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
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Polymer Selection: Choose a suitable polymer (e.g., HPMCAS, PVP K30, Soluplus®).
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Solvent System: Identify a common solvent system that dissolves both this compound and the selected polymer (e.g., methanol, acetone, or a mixture).
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Solution Preparation:
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Dissolve the polymer in the solvent with stirring.
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Once the polymer is fully dissolved, add this compound and continue stirring until a clear solution is obtained. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:2, 1:4).
-
-
Spray Drying:
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Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) based on the solvent system and desired particle characteristics.
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Pump the drug-polymer solution through the atomizer into the drying chamber.
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The solvent rapidly evaporates, forming solid particles of the amorphous dispersion.
-
-
Collection and Characterization:
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Collect the dried powder from the cyclone.
-
Characterize the ASD for drug content, residual solvent, particle size, and amorphicity (using techniques like DSC and XRPD).
-
Protocol 2: In-Vitro Dissolution Testing in Biorelevant Media
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Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) according to published recipes.
-
Apparatus Setup:
-
Use a USP dissolution apparatus 2 (paddle).
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Set the paddle speed to 50-75 RPM.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
-
Procedure:
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Place the this compound formulation (e.g., capsule, tablet, or ASD powder) into the dissolution vessel containing 500-900 mL of the biorelevant medium.
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Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
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Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of dissolved this compound using a validated HPLC method.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Key physiological steps affecting the oral bioavailability of this compound.
References
Technical Support Center: Ralmitaront Degradation Studies
Disclaimer: There is no publicly available information on the specific degradation pathways and byproducts of ralmitaront. The following technical support guide is based on the general principles of pharmaceutical stability and forced degradation studies as outlined by the International Council on Harmonisation (ICH) guidelines and known chemical liabilities of similar molecular structures.[1][2][3] This information is intended for experienced researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the degradation pathways and byproducts of this compound?
A1: Understanding the degradation of this compound is a critical component of drug development for several reasons:
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Safety and Efficacy: Degradation products can potentially be toxic or pharmacologically active, impacting the safety and efficacy of the drug product.[4][5]
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Stability-Indicating Method Development: Knowledge of potential degradants is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its byproducts.
-
Formulation and Packaging Development: Degradation studies help in selecting appropriate excipients, manufacturing processes, and packaging to ensure the stability of the final drug product throughout its shelf life.
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Regulatory Requirements: Regulatory agencies like the FDA require comprehensive stability data, including information from forced degradation studies, as part of a New Drug Application (NDA).
Q2: Based on its structure, what are the likely degradation pathways for this compound?
A2: this compound's structure, which includes an N-aryl carboxamide and a morpholine ring, suggests several potential degradation pathways under stress conditions:
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Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into a pyrazole carboxylic acid and an aminophenyl-morpholine derivative.
-
Oxidation: The morpholine ring and the tertiary nitrogen atom can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts.
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Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, which may involve complex radical-mediated reactions.
-
Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule, leading to a variety of degradation products.
Q3: What are forced degradation (stress testing) studies, and why are they necessary for this compound?
A3: Forced degradation studies are designed to intentionally degrade a drug substance by exposing it to conditions more severe than it would typically encounter during storage and handling. These studies are crucial for:
-
Identifying Potential Degradants: They help to rapidly identify the likely degradation products that could form under normal storage conditions over a longer period.
-
Elucidating Degradation Pathways: The information gathered helps to understand the chemical breakdown mechanisms of the drug molecule.
-
Demonstrating Method Specificity: They are essential for proving that an analytical method is "stability-indicating," meaning it can separate and quantify the intact drug from its degradation products.
Q4: What analytical techniques are primarily used to identify and quantify this compound's degradation byproducts?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common technique for separating the parent drug from its degradation products.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the structures of degradation products by providing information on their molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
HPLC Analysis of this compound Degradation Studies
| Problem | Possible Causes | Solutions |
| Inconsistent Retention Times | - Leak in the HPLC system.- Improperly prepared or degraded mobile phase.- Column not properly equilibrated. | - Check for leaks at all fittings.- Prepare fresh mobile phase and ensure proper degassing.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Sample overload.- Inappropriate mobile phase pH. | - Clean or replace the analytical column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Baseline Noise or Drift | - Contaminated or impure solvents.- Dissolved gases in the mobile phase.- Detector lamp issue. | - Use high-purity, HPLC-grade solvents.- Degas the mobile phase using an online degasser or sonication.- Check the detector lamp's performance and replace it if necessary. |
| Extra or Unexpected Peaks | - Contamination in the sample or solvent.- Sample carryover from a previous injection.- Degradation of the sample in the autosampler. | - Prepare fresh samples and solvents.- Implement a needle wash step in the injection sequence.- Keep the autosampler temperature controlled if the sample is unstable. |
Unexpected Forced Degradation Results
| Problem | Possible Causes | Solutions |
| No Significant Degradation Observed | - Stress conditions are not harsh enough.- The molecule is inherently very stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of the stress test.- Consider using a different stressor. |
| Excessive Degradation (>20%) | - Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature or duration of the stress test.- Sample at earlier time points to capture intermediate degradants. |
| Poor Mass Balance | - Some degradation products are not being detected (e.g., no UV chromophore, volatile).- Degradation products are not eluting from the HPLC column. | - Use a mass spectrometer (MS) detector in addition to UV.- Use a different HPLC column with a different stationary phase.- Analyze for volatile compounds using Gas Chromatography (GC). |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines a general approach for conducting forced degradation studies. The specific concentrations and durations may need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Withdraw samples at 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Withdraw samples at 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV (254 nm) and visible light. Withdraw samples at defined time intervals. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid drug powder to dry heat at 80°C. Withdraw samples at 1, 3, and 7 days.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation.
-
Determine the relative peak areas of the degradation products.
-
Propose structures for the degradation products based on MS data.
-
Sample HPLC Method for this compound and Potential Degradants
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and MS detection
-
Injection Volume: 10 µL
Data Presentation
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | 5-20% |
| Photolysis | UV (254 nm) & Visible Light | Ambient | Variable | 5-20% |
| Thermal | Dry Heat | 80°C | 7 days | 5-20% |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Logical approach to troubleshooting HPLC issues.
References
Technical Support Center: Minimizing Variability in Ralmitaront Behavioral Studies
Welcome to the technical support center for researchers using Ralmitaront in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data. Given that this compound's clinical development was discontinued due to lack of efficacy, understanding and controlling for experimental variability in preclinical studies is paramount for accurate interpretation of its behavioral pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RO6889450) is an investigational drug that acts as a partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1)[1][2]. TAAR1 is a G-protein-coupled receptor that modulates the activity of monoaminergic systems, including dopamine and serotonin pathways[3]. By activating TAAR1, this compound can reduce presynaptic dopamine synthesis and release, which was the basis for its investigation as a potential treatment for schizophrenia[4][5]. However, Phase II clinical trials for both positive and negative symptoms of schizophrenia were terminated due to a lack of efficacy.
Q2: Why am I observing a high degree of variability in locomotor activity between my subjects treated with this compound?
High variability in locomotor studies is a common issue in behavioral pharmacology. Several factors could be contributing to this:
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Genetic Background: Ensure all animals are from a consistent genetic background (e.g., inbred strain). Subtle genetic differences can significantly impact drug metabolism and behavioral responses.
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Sex Differences: Male and female rodents can respond differently to psychoactive compounds. It is recommended to test sexes separately.
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Environmental Factors: Uncontrolled environmental variables such as cage density, noise levels, light cycles, and even the scent of the experimenter can introduce significant variability.
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Handling and Acclimation: Consistent and gentle handling is crucial. Ensure all animals have a sufficient and uniform acclimation period to the testing environment before drug administration and behavioral recording.
Q3: My dose-response curve for this compound in the novel object recognition test is flat or non-monotonic. What could be the cause?
A flat or U-shaped dose-response curve can be perplexing. Consider the following possibilities:
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Narrow Therapeutic Window: The effective dose range for this compound for a specific behavioral endpoint might be very narrow. Doses that are too low may be ineffective, while higher doses could induce off-target effects or anxiogenic-like behaviors that interfere with cognitive performance in the novel object recognition task.
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Pharmacokinetics: The timing of the behavioral test relative to drug administration is critical. If the test is conducted outside the window of optimal brain exposure, you may not observe a clear effect.
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Behavioral Ceiling or Floor Effects: If the baseline performance of your control animals is already very high (ceiling effect) or very low (floor effect), it can be difficult to detect a drug-induced change.
Q4: I am not observing the expected reduction in amphetamine-induced hyperlocomotion with this compound. What should I check?
While TAAR1 agonists are generally expected to attenuate psychostimulant-induced hyperlocomotion, a lack of effect could be due to several factors:
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Dose Selection: The dose of this compound may be insufficient to counteract the specific dose of amphetamine used. A dose-response study for both compounds is recommended.
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Timing of Administration: The pre-treatment interval for this compound is crucial. Ensure that the timing allows for this compound to reach its peak effect before the amphetamine challenge.
-
Route of Administration: Inconsistent or inappropriate administration techniques (e.g., intraperitoneal vs. subcutaneous injection) can lead to variable drug absorption and efficacy.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Open Field Test
Troubleshooting Steps:
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Review Animal Husbandry Records:
-
Confirm that all animals are of the same age, sex, and strain.
-
Check for any recent changes in housing conditions, diet, or light/dark cycle.
-
-
Standardize Experimental Procedures:
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Implement a strict protocol for handling and habituation.
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Ensure the testing room has consistent lighting, temperature, and minimal auditory disturbances.
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Clean the open field arena thoroughly between each animal to remove olfactory cues.
-
-
Refine Dosing Protocol:
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Verify the accuracy of your this compound solution preparation and dosing calculations.
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Administer the drug at the same time of day for all subjects to minimize circadian effects.
-
-
Data Analysis:
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Consider using statistical methods that can account for individual differences, such as repeated measures ANOVA if applicable.
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Plot individual data points in addition to group means to visualize the spread of the data.
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Data Presentation Example:
| Subject ID | Treatment Group | Distance Traveled (cm) | Time in Center (s) |
| 101 | Vehicle | 2543 | 45.2 |
| 102 | Vehicle | 3105 | 51.8 |
| 103 | Vehicle | 2891 | 48.1 |
| Vehicle Mean | 2846.3 | 48.4 | |
| Vehicle SD | 285.4 | 3.3 | |
| 201 | This compound (3 mg/kg) | 1876 | 62.5 |
| 202 | This compound (3 mg/kg) | 2954 | 40.1 |
| 203 | This compound (3 mg/kg) | 2430 | 55.7 |
| This compound Mean | 2420.0 | 52.8 | |
| This compound SD | 539.2 | 11.6 |
In this example, the high standard deviation in the this compound group for both measures suggests significant inter-individual variability that needs to be addressed.
Issue 2: Lack of Efficacy in the Forced Swim Test
Symptoms: this compound fails to produce a significant change in immobility time compared to the vehicle control group.
Troubleshooting Steps:
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Evaluate Dose Range:
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The selected doses may be outside the effective range for producing an antidepressant-like effect in this assay. Conduct a pilot study with a wider range of doses.
-
-
Consider the Pharmacological Profile:
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As a partial agonist, this compound may have a maximal effect that is lower than a full agonist. The forced swim test may not be sensitive enough to detect subtle antidepressant-like effects of this compound.
-
-
Assay-Specific Factors:
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The duration of the pre-swim and the test itself can influence the outcome. Ensure these parameters are consistent.
-
Water temperature must be precisely controlled.
-
-
Alternative Behavioral Assays:
-
Consider using other behavioral tests for antidepressant-like activity, such as the tail suspension test or sucrose preference test, which may be more sensitive to the effects of this compound.
-
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
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Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound/vehicle, administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing:
-
Immediately after the amphetamine/saline injection, place the mouse in the center of an open field arena (40x40x40 cm).
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Record locomotor activity for 60 minutes using an automated tracking system.
-
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Data Analysis:
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Analyze the total distance traveled in 5-minute bins and as a cumulative measure over the 60-minute session.
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Protocol 2: Novel Object Recognition (NOR)
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Habituation: Handle mice for 5 minutes per day for 3 days prior to the experiment. On day 4, allow each mouse to explore the empty NOR arena (40x40x40 cm) for 10 minutes.
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Drug Administration: On day 5, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the training session.
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Training (Familiarization) Phase:
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Place two identical objects in the arena.
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Allow the mouse to explore the objects for 10 minutes.
-
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Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).
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Testing Phase:
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Replace one of the familiar objects with a novel object.
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Place the mouse back in the arena and record its exploratory behavior for 5 minutes.
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Data Analysis:
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Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
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Visualizations
Caption: Simplified signaling pathway of this compound in presynaptic dopamine neurons.
Caption: General experimental workflow for a this compound behavioral study.
Caption: Troubleshooting decision tree for high variability in behavioral data.
References
- 1. Effect of the TAAR1 Partial Agonist this compound on Presynaptic Dopamine Synthesis Capacity Measured Using [18F]DOPA PET in Naïve and Cocaine-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Robust aversive effects of trace amine-associated receptor 1 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the TAAR1 Partial Agonist this compound on Presynaptic Dopamine Synthesis Capacity Measured Using [18F]DOPA PET in Naïve and Cocaine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ralmitaront Vehicle Formulation Technical Support Center
Welcome to the technical support center for the formulation of Ralmitaront for animal studies. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in preparing and administering this compound for preclinical research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the preparation and administration of this compound formulations.
Formulation & Preparation
Q1: What are the recommended vehicle formulations for this compound in animal studies?
A1: Several vehicle formulations have been reported for dissolving this compound for in vivo animal studies. The choice of vehicle may depend on the desired administration route, concentration, and study duration. Below is a summary of commonly used formulations.[1]
Q2: I am seeing precipitation after mixing the components. What should I do?
A2: Precipitation or phase separation can occur during preparation. If this happens, you can use heat and/or sonication to help dissolve the compound.[1] Gentle warming in a water bath (not exceeding 37°C) and brief periods of sonication are recommended. Always visually inspect the solution for complete dissolution before administration.
Q3: The protocol mentions using "newly opened DMSO." Why is this important?
A3: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. Water absorbed by DMSO can significantly decrease the solubility of some compounds, including this compound.[1] Using a fresh, unopened bottle of DMSO or a properly stored aliquot from a larger bottle is crucial for achieving the desired concentration and preventing precipitation.
Q4: Can I store the prepared this compound solution? If so, for how long?
A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The stability of the final formulation containing aqueous components will be lower. It is best practice to prepare the final formulation fresh on the day of the experiment. If storage is necessary, it should be for a short duration at 2-8°C, and the solution should be warmed to room temperature and checked for precipitation before use.
Administration
Q5: What is the recommended route of administration for this compound in rodents?
A5: this compound has been administered to rodents via intraperitoneal (i.p.) injection.[2] Subcutaneous (s.c.) injection is also a common and clinically relevant route for many drugs in preclinical studies. The choice of administration route should be justified based on the experimental goals.
Q6: Are there any reported adverse effects associated with the vehicle formulations?
A6: While specific adverse effects for this compound formulations are not detailed in the provided search results, some vehicle components can have biological effects. For instance, high concentrations of DMSO can cause local irritation. It is always recommended to include a vehicle-only control group in your study to differentiate any effects of the vehicle from those of the drug.
Q7: What are the maximum recommended injection volumes for mice and rats?
A7: For subcutaneous injections in mice, the maximum volume per site is typically 5 mL/kg, with a total maximum of 10 mL/kg dispersed over multiple sites. For rats, the maximum subcutaneous injection volume is also around 5 mL/kg. Adhering to these volume limits is crucial for animal welfare and to ensure proper absorption.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its formulation for easy reference.
Table 1: this compound Vehicle Formulations
| Formulation Components | Proportions | Achievable Concentration | Notes | Reference |
| DMSO, PEG300, Tween-80, Saline | 10% : 40% : 5% : 45% | ≥ 2.5 mg/mL | A clear solution is expected. | |
| DMSO, SBE-β-CD in Saline | 10% : 90% (of 20% SBE-β-CD) | ≥ 2.5 mg/mL | A clear solution is expected. | |
| DMSO, Corn Oil | 10% : 90% | ≥ 2.5 mg/mL | A clear solution is expected. | |
| Tween 80 | 0.3% in saline | Not specified | Used for intraperitoneal injection in mice. |
Table 2: Recommended Subcutaneous Injection Parameters for Rodents
| Parameter | Mouse | Rat | Reference(s) |
| Recommended Needle Gauge | 25-30 G | 23-25 G | |
| Needle Length | 5/8 inch | 5/8 inch | |
| Maximum Injection Volume per Site | 5 mL/kg | 5 mL/kg | |
| Maximum Total Injection Volume | 10 mL/kg (dispersed) | 10 mL/kg (dispersed) |
Experimental Protocols
Protocol: Preparation of this compound in DMSO/PEG300/Tween-80/Saline Vehicle
This protocol details the step-by-step procedure for preparing a common this compound formulation.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), new and unopened
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Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
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Sterile Saline (0.9% NaCl)
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Sterile conical tubes
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Pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
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Water bath (optional)
Procedure:
-
Calculate Required Volumes: Based on the desired final concentration and volume, calculate the required amount of this compound and each vehicle component. For example, to prepare 1 mL of a 2.5 mg/mL solution:
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This compound: 2.5 mg
-
DMSO: 100 µL
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PEG300: 400 µL
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Tween-80: 50 µL
-
Saline: 450 µL
-
-
Dissolve this compound in DMSO:
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Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.
-
-
Add PEG300:
-
To the this compound-DMSO solution, add the calculated volume of PEG300.
-
Vortex the mixture until it is homogeneous.
-
-
Add Tween-80:
-
Add the calculated volume of Tween-80 to the solution.
-
Vortex again to ensure the solution is well-mixed.
-
-
Add Saline:
-
Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume.
-
-
Final Inspection:
-
Visually inspect the final solution to ensure it is clear and free of any precipitates. If precipitation is observed, gentle warming and/or sonication may be applied.
-
-
Administration:
-
Use the freshly prepared solution for animal administration.
-
Visualizations
Experimental Workflow: this compound Formulation Preparation
Caption: Workflow for preparing the this compound vehicle formulation.
Logical Relationship: Troubleshooting Formulation Issues
Caption: Troubleshooting guide for this compound formulation precipitation.
References
Navigating Conflicting Data on Ralmitaront: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and interpret the conflicting results from clinical and preclinical studies of Ralmitaront. By presenting key data in a clear, comparative format, detailing experimental protocols, and visualizing complex biological pathways, this guide aims to facilitate a deeper understanding of the available evidence and inform future research directions.
Frequently Asked Questions (FAQs)
Q1: Why were the Phase II clinical trials for this compound in schizophrenia terminated?
A1: Two key Phase II clinical trials for this compound were terminated due to a lack of efficacy. The trial NCT03669640, which investigated this compound for the treatment of negative symptoms in schizophrenia and schizoaffective disorder, was discontinued after an interim analysis indicated it was unlikely to meet its primary endpoint.[1][2] Similarly, trial NCT04512066, which assessed this compound for acute exacerbation of schizophrenia or schizoaffective disorder, was also terminated because it failed to meet its primary endpoint.[3]
Q2: What was the primary mechanism of action investigated for this compound?
A2: this compound is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[4][5] TAAR1 is a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission, making it a promising target for antipsychotic drug development.
Q3: How does this compound's pharmacological profile compare to other TAAR1 agonists like Ulotaront?
A3: In-vitro studies have revealed significant differences between this compound and Ulotaront, which may contribute to their differing clinical outcomes. While both are TAAR1 agonists, this compound exhibits lower efficacy and slower binding kinetics at the TAAR1 receptor compared to Ulotaront. Critically, Ulotaront is also a partial agonist at the serotonin 1A (5-HT1A) receptor, a property that this compound lacks.
Q4: What are the known downstream signaling pathways of TAAR1 activation?
A4: TAAR1 activation initiates several intracellular signaling cascades. It is known to couple with Gαs and Gαq proteins. Activation of Gαs leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This can lead to the phosphorylation of downstream targets like the transcription factor CREB. TAAR1 can also signal through G-protein independent pathways involving β-arrestin2, particularly when it forms heterodimers with the dopamine D2 receptor. Recent evidence also suggests that this compound can activate Gq and Gi signaling pathways.
Troubleshooting Experimental Discrepancies
Issue: Preclinical data suggested antipsychotic potential, but clinical trials failed.
Possible Explanations & Troubleshooting Steps:
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Species Differences: The pharmacological properties of TAAR1 agonists can differ between rodents and humans. Future preclinical work should consider using humanized TAAR1 models to improve clinical translation.
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Receptor Occupancy: It is crucial to determine if the doses of this compound used in the clinical trials achieved sufficient target engagement in the brain. Positron Emission Tomography (PET) imaging studies could be employed in early-stage clinical development to confirm adequate receptor occupancy.
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Lack of 5-HT1A Activity: The clinical success of Ulotaront, which possesses 5-HT1A agonism, suggests this secondary target may be important for antipsychotic efficacy. Researchers could investigate this compound in combination with a 5-HT1A agonist in preclinical models to test this hypothesis.
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Partial Agonism and Signaling Bias: this compound's lower efficacy as a partial agonist might not have been sufficient to elicit a therapeutic response. Additionally, the specific downstream signaling pathways activated by this compound may differ from those of more successful compounds. Future in-vitro studies should comprehensively profile the signaling bias of TAAR1 agonists.
Quantitative Data Summary
Table 1: Comparison of In-Vitro Pharmacological Properties of this compound and Ulotaront
| Parameter | This compound | Ulotaront | Reference(s) |
| Target | TAAR1 (Partial Agonist) | TAAR1 (Agonist), 5-HT1A (Partial Agonist) | |
| TAAR1 Efficacy | Lower | Higher | |
| TAAR1 Kinetics | Slower | Faster | |
| 5-HT1A Activity | Lacks detectable activity | Partial Agonist | |
| Dopamine D2 Activity | Lacks detectable activity | Weak Agonist |
Table 2: Overview of Terminated Phase II Clinical Trials of this compound
| Clinical Trial ID | Condition | Primary Endpoint | Reason for Termination | Reference(s) |
| NCT03669640 | Negative Symptoms of Schizophrenia | Change from baseline in the Brief Negative Symptom Scale (BNSS) total score | Unlikely to meet its primary endpoint in an interim analysis | |
| NCT04512066 | Acute Exacerbation of Schizophrenia | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score | Did not meet its primary endpoint |
Experimental Protocols
In-Vitro Comparison of this compound and Ulotaront
The following are generalized methodologies based on published studies comparing the in-vitro pharmacology of this compound and Ulotaront.
1. G-Protein Recruitment Assay (e.g., Luciferase Complementation)
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Objective: To measure the ability of the compounds to induce the recruitment of G-proteins to the TAAR1 receptor.
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding for TAAR1 fused to one subunit of a luciferase enzyme (e.g., SmBiT) and a G-protein (e.g., Gαs, Gαi) fused to the other subunit (e.g., LgBiT).
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Transfected cells are seeded in a multi-well plate and incubated.
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The cells are then treated with varying concentrations of this compound or Ulotaront.
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A luciferase substrate is added, and the luminescence is measured using a plate reader. An increase in luminescence indicates G-protein recruitment.
-
Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of each compound.
-
2. cAMP Accumulation Assay
-
Objective: To quantify the effect of the compounds on the intracellular levels of cyclic AMP (cAMP), a key second messenger of Gαs-coupled receptors.
-
Methodology:
-
Cells expressing TAAR1 are plated and incubated.
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The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with different concentrations of this compound or Ulotaront.
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Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
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Data are analyzed to determine the effect of each compound on cAMP production.
-
3. G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
-
Objective: To assess the functional activation of G-protein signaling by measuring the opening of GIRK channels.
-
Methodology:
-
Oocytes or mammalian cells are co-expressed with TAAR1 and GIRK channel subunits.
-
Whole-cell patch-clamp electrophysiology is used to measure the current flowing through the GIRK channels.
-
The cells are perfused with solutions containing various concentrations of this compound or Ulotaront.
-
An increase in the inward potassium current indicates the activation of G-protein signaling and subsequent opening of the GIRK channels.
-
The magnitude and kinetics of the current are analyzed to compare the efficacy and speed of action of the compounds.
-
Visualizations
Caption: Simplified TAAR1 signaling pathway activated by this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase 2, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Effects of RO6889450 (this compound) in Patients With Schizophrenia or Schizoaffective Disorder and Negative Symptoms - AdisInsight [adisinsight.springer.com]
- 3. Roche Terminates Second Phase II Schizophrenia Trial - BioSpace [biospace.com]
- 4. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of Ralmitaront and Ulotaront: Two TAAR1 Agonists in Development for Schizophrenia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ralmitaront and Ulotaront, two investigational Trace Amine-Associated Receptor 1 (TAAR1) agonists that have been in clinical development for the treatment of schizophrenia. This document summarizes their distinct pharmacological profiles, clinical trial outcomes, and the underlying experimental data.
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising, novel therapeutic target for schizophrenia, offering a mechanism of action distinct from the dopamine D2 receptor antagonism that characterizes current antipsychotic medications[1][2]. This compound (RO6889450) and Ulotaront (SEP-363856) have been the frontrunners in this new class of drugs. However, their clinical development paths have diverged significantly, reflecting key differences in their pharmacological properties.
Executive Summary
Ulotaront, a TAAR1 full agonist with additional 5-HT1A receptor agonist activity, has progressed to Phase 3 clinical trials, having received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia[1][3][4]. In contrast, this compound, a TAAR1 partial agonist, saw the termination of its Phase II clinical trials due to a lack of efficacy. In vitro comparative studies have revealed that this compound exhibits lower efficacy and slower kinetics at the TAAR1 receptor compared to Ulotaront, and notably lacks the additional 5-HT1A receptor activity. These differences in pharmacology likely contribute to their disparate clinical outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Ulotaront, focusing on their in vitro pharmacology and pharmacokinetic properties.
Table 1: In Vitro Receptor Pharmacology
| Parameter | This compound (RO6889450) | Ulotaront (SEP-363856) | Reference |
| TAAR1 Receptor | |||
| Agonist Type | Partial Agonist | Full Agonist | |
| EC50 | 110.4 nM | 38 nM, 0.14 µM | |
| Emax (relative to β-PEA) | 40.1% | 101%, 109% | |
| G Protein Recruitment (TAAR1) | Lower efficacy | Higher efficacy | |
| cAMP Accumulation (TAAR1) | Lower efficacy | Higher efficacy | |
| GIRK Activation (TAAR1) | Lower efficacy | Higher efficacy | |
| 5-HT1A Receptor | |||
| Activity | No detectable activity | Partial Agonist | |
| Ki | - | 0.28 µM | |
| EC50 | - | 2.3 µM | |
| Emax | - | 75% | |
| Dopamine D2 Receptor | |||
| Activity | No detectable activity | Very weak partial agonist |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (RO6889450) | Ulotaront (SEP-363856) | Reference |
| Bioavailability | Orally active | >70% (preclinical) | |
| Tmax | - | ~2.8 hours (human) | |
| Half-life (t1/2) | - | 1.5-4 hours (preclinical), ~7 hours (human) | |
| Plasma Protein Binding | - | Low, >78% unbound (human & animal) | |
| Metabolism | - | Primarily via CYP2D6 | |
| Blood-Brain Barrier | Penetrant | Good penetration |
Experimental Protocols
Detailed methodologies for the key in vitro experiments comparing this compound and Ulotaront are provided below, based on published literature.
G Protein Recruitment Assay (Luciferase Complementation)
-
Cell Line: HEK293 cells co-expressing human TAAR1 and a G protein-coupled receptor kinase (GRK) fused to a large fragment of NanoLuc luciferase, and a C-terminal Gγ subunit fused to a small fragment of NanoLuc.
-
Assay Principle: Agonist binding to TAAR1 recruits the GRK-NanoLuc fusion protein to the receptor, bringing it in proximity to the Gγ-NanoLuc fusion, resulting in a luminescent signal.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Test compounds (this compound or Ulotaront) are added at varying concentrations.
-
Luminescence is measured over time using a plate reader.
-
Data is normalized to the response of a reference agonist (e.g., p-tyramine).
-
cAMP Accumulation Assay
-
Cell Line: HEK293 cells stably expressing human TAAR1.
-
Assay Principle: TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test compounds are added, and cells are incubated for a specified time (e.g., 30 minutes).
-
Cell lysis and detection of cAMP levels are performed using a competitive immunoassay (e.g., HTRF).
-
Data is used to generate dose-response curves and determine EC50 and Emax values.
-
G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
-
System: Xenopus laevis oocytes co-injected with cRNAs for human TAAR1 and GIRK1/4 channel subunits.
-
Assay Principle: Activation of G protein-coupled receptors that couple to Gi/o proteins can activate GIRK channels, leading to an inward potassium current that can be measured electrophysiologically.
-
Procedure:
-
Oocytes are voltage-clamped at a holding potential of -80 mV.
-
A baseline current is established.
-
Test compounds are applied to the oocytes via a perfusion system.
-
The change in inward current is recorded as a measure of GIRK channel activation.
-
The rate of current activation and deactivation can provide insights into agonist binding kinetics.
-
Visualizations
TAAR1 Signaling Pathway
Caption: Simplified TAAR1 signaling cascade upon agonist binding.
Comparative Experimental Workflow
Caption: Workflow for the in vitro comparison of TAAR1 agonists.
Logical Relationship in Clinical Development
References
- 1. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia [canjhealthtechnol.ca]
- 2. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 4. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Partial versus Full TAAR1 Agonists in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G-protein coupled receptor target for the development of novel antipsychotics. Unlike current medications that primarily target dopamine D2 receptors, TAAR1 agonists offer a new mechanism of action by modulating monoaminergic and glutamatergic neurotransmission.[1][2][3] This guide provides a comparative overview of partial and full TAAR1 agonists, summarizing their performance in preclinical animal models of schizophrenia and presenting supporting experimental data.
Data Presentation: Quantitative Comparison of TAAR1 Agonists
The following tables summarize the effects of representative partial and full TAAR1 agonists in key behavioral and neurochemical paradigms relevant to schizophrenia.
Table 1: Effects of TAAR1 Agonists on Hyperlocomotion Models
| Agonist Type | Compound | Animal Model | Inducing Agent | Dose Range | Effect on Hyperactivity | Reference |
| Full Agonist | RO5256390 | Mouse | Amphetamine | 1-10 mg/kg | ↓ | [4] |
| Ulotaront (SEP-363856) | Mouse/Rat | PCP | 1-10 mg/kg | ↓ | [4] | |
| Rat | Amphetamine | Not specified | No effect | |||
| Partial Agonist | Ralmitaront (RO6889450) | Mouse | Amphetamine | Not specified | ↓ | |
| RO5263397 | Mouse | Amphetamine | Not specified | ↓ |
Table 2: Effects of TAAR1 Agonists on Models of Negative and Cognitive Symptoms
| Agonist Type | Compound | Animal Model | Assay | Inducing Agent | Effect | Reference |
| Full Agonist | Ulotaront (SEP-363856) | Rat | Social Interaction | PCP | Reversed deficits | |
| Ulotaront (SEP-363856) | Mouse | Prepulse Inhibition | - | ↑ | ||
| Ulotaront (SEP-363856) | Rat | Novel Object Recognition | Subchronic PCP | Improved memory | ||
| Partial Agonist | RO5263397 | Monkey | Object Retrieval | - | Pro-cognitive |
Table 3: Neurochemical Effects of TAAR1 Agonists
| Agonist Type | Compound | Brain Region | Neurotransmitter | Effect | Reference |
| Full Agonist | RO5256390 | Nucleus Accumbens | Dopamine (cocaine-induced overflow) | ↓ | |
| Partial Agonist | Not Specified | Ventral Tegmental Area | Dopamine Neuron Firing | ↓ | |
| Not Specified | Dorsal Raphe Nucleus | Serotonin Neuron Firing | ↓ |
Mandatory Visualization
TAAR1 Signaling Pathways
Caption: TAAR1 signaling pathways.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are synthesized from multiple sources to represent standard practices in the field.
Amphetamine-Induced Hyperlocomotion
-
Objective: To assess the antipsychotic potential of TAAR1 agonists by measuring their ability to attenuate hyperactivity induced by a psychostimulant.
-
Animals: Male C57BL/6J mice.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituation: Mice are habituated to the open-field arenas for 30-60 minutes.
-
Drug Administration:
-
The test compound (partial or full TAAR1 agonist) or vehicle is administered via intraperitoneal (i.p.) injection.
-
After a pretreatment interval (typically 30 minutes), amphetamine (e.g., 2.5-5 mg/kg, i.p.) or saline is administered.
-
-
Data Collection: Locomotor activity (total distance traveled, rearing frequency) is recorded for 60-120 minutes immediately following amphetamine administration.
-
Analysis: Data are analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of the TAAR1 agonist to the vehicle control group.
-
PCP-Induced Social Interaction Deficit
-
Objective: To model the negative symptoms of schizophrenia and evaluate the ability of TAAR1 agonists to restore normal social behavior.
-
Animals: Male Sprague-Dawley or Lister Hooded rats.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
PCP Treatment: Rats receive sub-chronic administration of phencyclidine (PCP) (e.g., 2 mg/kg, i.p., twice daily for 7 days) followed by a 7-day washout period to induce a lasting social deficit. Control animals receive vehicle injections.
-
Drug Administration: On the test day, rats are administered the TAAR1 agonist, vehicle, or a positive control 30-60 minutes prior to the social interaction test.
-
Testing: Rats are placed in the arena in pairs (unfamiliar to each other) for a 10-15 minute session. The duration of active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.
-
Analysis: The total time spent in social interaction is compared between treatment groups using a one-way ANOVA or t-tests.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animals: Male mice or rats.
-
Apparatus: Startle response chambers equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Procedure:
-
Acclimation: Animals are placed in the startle chambers and allowed to acclimate for 5-10 minutes with background white noise (e.g., 65-70 dB).
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 30-100 ms).
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: TAAR1 agonists or vehicle are administered prior to the testing session.
-
Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100). Data are analyzed using repeated measures ANOVA.
-
Novel Object Recognition (NOR) Test
-
Objective: To evaluate cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
-
Animals: Male rats.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are habituated to the empty arena for several days.
-
PCP Treatment (optional): To induce cognitive deficits, rats may undergo a sub-chronic PCP regimen (e.g., 5 mg/kg, i.p., twice daily for 7 days) followed by a 7-day washout period.
-
Training/Sample Phase: Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific delay (e.g., 1 hour).
-
Test Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded.
-
Drug Administration: The TAAR1 agonist or vehicle is administered before the training phase.
-
Analysis: A discrimination index is calculated: (time exploring novel object - time exploring familiar object) / (total exploration time). A positive index indicates successful recognition memory.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions in freely moving animals.
-
Animals: Male rats.
-
Procedure:
-
Surgery: A guide cannula is surgically implanted into the brain region of interest (e.g., striatum or nucleus accumbens). Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The TAAR1 agonist or vehicle is administered systemically (e.g., i.p.) or locally through the probe.
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Results are typically expressed as a percentage of the baseline levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Ralmitaront: A Comparative Analysis of its Cross-reactivity with other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G-protein coupled receptor (GPCR) cross-reactivity profile of Ralmitaront (also known as RO6889450), an investigational antipsychotic agent. As a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), this compound's selectivity is a critical aspect of its therapeutic potential and safety profile. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to offer an objective assessment for research and development purposes.
Summary of this compound's GPCR Selectivity
This compound demonstrates a high degree of selectivity for its primary target, the Trace Amine-Associated Receptor 1 (TAAR1). Extensive in vitro studies have shown that this compound has no detectable activity at several other key GPCRs, most notably the serotonin 5-HT1A and dopamine D2 receptors. This is a significant point of differentiation from other antipsychotic agents, including other TAAR1 agonists like ulotaront, which exhibit activity at multiple receptor types.
The following tables summarize the available quantitative data on this compound's activity at its primary target and its lack of activity at key off-target GPCRs.
Table 1: Functional Activity of this compound at TAAR1
| Parameter | Value | Species | Assay Type |
| EC50 | 110.4 nM | Human | cAMP Accumulation Assay |
Table 2: Cross-reactivity Profile of this compound at Key Off-Target GPCRs
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Assay Type(s) |
| Serotonin 5-HT1A | Not Reported | Lacks Detectable Activity | NanoBiT G-protein Recruitment, cAMP Accumulation, GIRK Channel Activation |
| Dopamine D2 | Not Reported | Lacks Detectable Activity | NanoBiT G-protein Recruitment, cAMP Accumulation, GIRK Channel Activation |
| Adrenergic Receptors | No data available | No data available | - |
| Histamine Receptors | No data available | No data available | - |
Experimental Protocols
The data presented in this guide are derived from standard and robust in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for various GPCRs.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.
Functional Assays (cAMP Accumulation)
Functional assays are employed to measure the biological effect of a compound, such as agonism or antagonism, at a receptor. For GPCRs that signal through adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) is a common readout.
Objective: To determine the functional potency (EC50) of this compound at TAAR1 and other GPCRs.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the target GPCR are cultured.
-
Stimulation: The cells are treated with varying concentrations of the test compound (this compound).
-
Lysis: After a defined incubation period, the cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the test compound concentration. The EC50, the concentration of the compound that produces 50% of the maximal response, is calculated from this curve.
Caption: Workflow for determining functional potency (EC50) using a cAMP accumulation assay.
Signaling Pathways
This compound's primary pharmacological effect is mediated through the activation of TAAR1. TAAR1 is a versatile GPCR that can couple to multiple G-protein subtypes, including Gs, Gq, and Gi. This leads to the modulation of various downstream signaling cascades.
-
Gs Pathway: Activation of Gs-proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Gq Pathway: Activation of Gq-proteins activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Gi Pathway: Activation of Gi-proteins inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.
The specific G-protein coupling and downstream signaling of TAAR1 can be cell-type dependent and influenced by the specific agonist.
Demystifying the Downfall of Ralmitaront: A Comparative Analysis of Novel Antipsychotic Clinical Trials
The quest for innovative treatments for schizophrenia, a complex neuropsychiatric disorder, has been marked by both promising breakthroughs and significant setbacks. One such setback was the discontinuation of the clinical development of ralmitaront (RO6889450), a novel trace amine-associated receptor 1 (TAAR1) partial agonist. This guide provides a comprehensive comparison of this compound's failed clinical trials with those of two other novel antipsychotics, ulotaront and KarXT (xanomeline-trospium), offering insights for researchers, scientists, and drug development professionals. The analysis is supported by available experimental data, detailed methodologies, and a visualization of the underlying signaling pathway.
The clinical development of this compound, sponsored by Hoffmann-La Roche, was halted during Phase II due to a lack of efficacy. Two key trials, NCT03669640, which investigated this compound for the treatment of negative symptoms in schizophrenia and schizoaffective disorder, and NCT04512066, which focused on acute psychotic symptoms, were both terminated following interim analyses that indicated the drug was unlikely to meet its primary endpoints. While the sponsor has not publicly released detailed quantitative efficacy and safety data from these terminated trials, a comparative analysis with other novel antipsychotics can illuminate potential reasons for its failure and highlight successful strategies in this challenging therapeutic area.
Comparative Efficacy of Novel Antipsychotics
A key metric for assessing the efficacy of antipsychotic medications is the change in the Positive and Negative Syndrome Scale (PANSS) total score. While specific data for this compound is unavailable, a comparison with ulotaront, another TAAR1 agonist, and KarXT, a muscarinic receptor agonist, reveals the high bar for demonstrating clinical benefit.
| Drug | Mechanism of Action | Phase | Primary Endpoint | Change from Baseline in PANSS Total Score | p-value |
| This compound | TAAR1 Partial Agonist | Phase II (Terminated) | Not Met | Data Not Publicly Available | N/A |
| Ulotaront | TAAR1/5-HT1A Agonist | Phase II | Met | -17.2 (Ulotaront) vs. -11.7 (Placebo) | <0.001 |
| KarXT | M1/M4 Muscarinic Receptor Agonist | Phase III (EMERGENT-2) | Met | -21.2 (KarXT) vs. -11.6 (Placebo) | <0.0001 |
Safety and Tolerability Profile
The safety and tolerability of a new drug are critical for its potential clinical use. The following table summarizes the key adverse events observed in the clinical trials of ulotaront and KarXT. Detailed adverse event data for the terminated this compound trials have not been publicly disclosed.
| Adverse Event | Ulotaront (Phase II) | KarXT (EMERGENT-2) |
| Overall Adverse Events | 56.7% (Ulotaront) vs. 50.4% (Placebo) | 75% (KarXT) vs. 58% (Placebo) |
| Serious Adverse Events | 2.5% (Ulotaront) vs. 3.2% (Placebo) | 2% (KarXT) vs. 2% (Placebo) |
| Discontinuation due to AEs | 8.3% (Ulotaront) vs. 6.4% (Placebo) | 7% (KarXT) vs. 6% (Placebo) |
| Common AEs (>5%) | Somnolence, agitation, headache, insomnia, nausea, dizziness | Constipation, dyspepsia, nausea, vomiting, headache, hypertension, dizziness |
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting their outcomes.
This compound Phase II Trials (Terminated)
-
NCT03669640 (Negative Symptoms): This was a randomized, double-blind, placebo-controlled study designed to assess the efficacy of this compound in patients with schizophrenia or schizoaffective disorder with prominent negative symptoms.
-
NCT04512066 (Acute Psychosis): This trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound as a monotherapy in patients experiencing an acute exacerbation of schizophrenia or schizoaffective disorder.
Ulotaront Phase II Trial
This was a 4-week, randomized, double-blind, placebo-controlled, parallel-group study in adults with an acute exacerbation of schizophrenia. Patients were randomized to receive either ulotaront (50 mg/day or 75 mg/day) or a placebo. The primary endpoint was the change from baseline in the PANSS total score at week 4.
KarXT EMERGENT-2 Phase III Trial
This was a 5-week, randomized, double-blind, placebo-controlled, inpatient trial in adults with schizophrenia experiencing acute psychosis. Following a screening period, eligible patients were randomized to receive either KarXT (flexible dosing of xanomeline 100-125 mg and trospium 20-30 mg twice daily) or a placebo. The primary endpoint was the change from baseline in the PANSS total score at week 5.
Signaling Pathways in Schizophrenia Treatment
The therapeutic rationale for targeting the TAAR1 receptor lies in its ability to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, key pathways implicated in the pathophysiology of schizophrenia.
Figure 1: Simplified TAAR1 Signaling Pathway in a Presynaptic Neuron.
Activation of the TAAR1 receptor by an agonist like this compound or ulotaront can lead to the engagement of multiple G-protein signaling cascades. The Gs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The Gq pathway activates phospholipase C (PLC), resulting in the activation of protein kinase C (PKC). Conversely, the Gi pathway inhibits adenylyl cyclase. In the context of schizophrenia, the net effect of TAAR1 agonism is thought to be a reduction in dopamine release and an increase in glutamate release in key brain regions, thereby ameliorating both positive and negative symptoms. The partial agonism of this compound may not have been sufficient to elicit a robust enough signaling cascade to produce a therapeutic effect in the clinical setting.
Conclusion
The failure of this compound's clinical trials underscores the complexities of developing novel treatments for schizophrenia. While the precise reasons for its lack of efficacy remain to be fully elucidated, a comparative analysis with the more successful clinical programs of ulotaront and KarXT offers valuable lessons. The differing pharmacological profiles between this compound (a partial agonist) and ulotaront (a full agonist with additional 5-HT1A activity) may have been a key determinant of their divergent clinical outcomes. Furthermore, the success of KarXT, with its distinct mechanism of action targeting muscarinic receptors, highlights the importance of exploring therapeutic avenues beyond the traditional dopamine D2 receptor antagonism. For researchers and drug developers, the story of this compound serves as a critical case study, emphasizing the need for a deep understanding of target engagement, receptor pharmacology, and the translation of preclinical findings to clinical efficacy. Future research should focus on elucidating the nuanced differences in signaling pathways activated by various TAAR1 agonists and other novel antipsychotic candidates to guide the development of more effective and well-tolerated treatments for individuals living with schizophrenia.
A Comparative Analysis of Ralmitaront and Aripiprazole for Schizophrenia Treatment
An examination of two distinct pharmacological approaches to antipsychotic therapy reveals the divergent clinical trajectories of Ralmitaront and Aripiprazole. While Aripiprazole has become an established treatment for schizophrenia, the development of this compound was halted due to a lack of efficacy in Phase II clinical trials. This guide provides a detailed comparison of their mechanisms of action, available clinical data, and experimental protocols, offering valuable insights for researchers and drug development professionals.
Executive Summary
This guide presents a head-to-head comparison of this compound, an investigational partial agonist of the trace amine-associated receptor 1 (TAAR1), and Aripiprazole, an established atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. The clinical development of this compound for the treatment of both positive and negative symptoms of schizophrenia was terminated in Phase II trials due to insufficient efficacy.[1][2] In contrast, Aripiprazole has demonstrated efficacy in numerous clinical trials for the treatment of schizophrenia and other psychiatric disorders.[3][4] This comparative analysis will delve into the distinct signaling pathways targeted by each compound and summarize the available, albeit disparate, clinical findings.
Comparative Data
Table 1: Pharmacodynamic Profile Comparison
| Feature | This compound | Aripiprazole |
| Primary Mechanism of Action | Partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1)[1] | Partial agonist at Dopamine D2 and Serotonin 5-HT1A receptors; Antagonist at Serotonin 5-HT2A receptors |
| Target Receptor Family | G-protein coupled receptor (GPCR) | G-protein coupled receptor (GPCR) |
| Effect on Dopamine System | Modulates dopamine transmission, reduces presynaptic dopamine synthesis capacity | Stabilizes dopamine system through partial agonism at D2 receptors |
| Clinical Development Status | Phase II trials terminated due to lack of efficacy | Approved for the treatment of schizophrenia and other psychiatric disorders |
Table 2: Summary of Clinical Findings
| Indication | This compound | Aripiprazole |
| Acute Schizophrenia | A Phase II trial in patients with an acute exacerbation of schizophrenia or schizoaffective disorder was terminated due to lack of efficacy. | Multiple randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of Aripiprazole in treating the symptoms of acute schizophrenia. In a 4-week study, both 15 mg/day and 30 mg/day doses of aripiprazole were superior to placebo. A 12-week study of aripiprazole once-monthly also showed significant improvement in PANSS total scores compared to placebo. |
| Negative Symptoms of Schizophrenia | A Phase II trial for the treatment of negative symptoms in schizophrenia and schizoaffective disorder was discontinued due to lack of efficacy. | In a 52-week pooled analysis, aripiprazole demonstrated significantly greater improvements for PANSS negative scores than haloperidol. |
| Relapse Prevention in Schizophrenia | Not studied in late-phase trials. | A 26-week study showed that the time to relapse was significantly longer for aripiprazole than for placebo. |
Mechanism of Action and Signaling Pathways
Aripiprazole's therapeutic effects are primarily attributed to its "dopamine system stabilizer" activity. As a partial agonist at D2 receptors, it acts as a functional antagonist in a hyperdopaminergic state (reducing positive symptoms) and as a functional agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms). Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors also contribute to its overall efficacy and tolerability profile.
This compound, on the other hand, represents a novel approach by targeting TAAR1. TAAR1 activation is known to modulate dopamine and glutamate activity, suggesting a potential to treat a wider range of schizophrenia symptoms without the direct D2 receptor binding that is associated with extrapyramidal and metabolic side effects of traditional antipsychotics. Preclinical studies showed that this compound could reduce striatal dopamine synthesis capacity. However, this mechanism did not translate into clinical efficacy in the Phase II trials.
Signaling Pathway Diagrams
Caption: Aripiprazole's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
As this compound's clinical trials were terminated and full data has not been published, detailed experimental protocols are not publicly available. The information is primarily derived from clinical trial registry summaries. For Aripiprazole, a vast body of literature exists detailing the methodologies of its numerous clinical trials. Below is a generalized protocol representative of a pivotal trial for acute schizophrenia.
Representative Aripiprazole Clinical Trial Protocol for Acute Schizophrenia
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator-controlled study.
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Patient Population: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia, experiencing an acute psychotic episode. Key inclusion criteria often include a minimum score on the Positive and Negative Syndrome Scale (PANSS) total score (e.g., ≥ 80) and a minimum score on the Clinical Global Impression - Severity (CGI-S) scale (e.g., ≥ 4).
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Intervention: Patients are randomized to receive a fixed dose of oral Aripiprazole (e.g., 15 mg/day or 30 mg/day), placebo, or an active comparator (e.g., haloperidol or risperidone) for a specified duration (typically 4 to 6 weeks).
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Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the PANSS total score at the end of the treatment period.
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Secondary Efficacy Endpoints: Secondary measures often include the change from baseline in the CGI-S score, PANSS positive and negative subscale scores, and response rates (defined as a certain percentage reduction in PANSS total score).
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Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, vital signs, weight, laboratory tests (including prolactin levels and metabolic parameters), and electrocardiograms. Extrapyramidal symptoms are assessed using scales such as the Simpson-Angus Scale (SAS), the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS).
Caption: Representative Aripiprazole clinical trial workflow.
Conclusion
The comparison between this compound and Aripiprazole highlights the challenging nature of antipsychotic drug development and the importance of translating novel mechanisms of action into clinical efficacy. While the TAAR1 agonism of this compound offered a promising alternative to direct dopamine receptor modulation, it ultimately failed to demonstrate a therapeutic benefit in patients with schizophrenia. Aripiprazole, with its well-established mechanism as a dopamine-serotonin system stabilizer, remains a cornerstone of schizophrenia treatment. The divergent paths of these two compounds underscore the complexity of schizophrenia pathophysiology and the ongoing need for innovative therapeutic strategies that can be validated in robust clinical trials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Roche Terminates Second Phase II Schizophrenia Trial - BioSpace [biospace.com]
- 3. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]
A Comparative Guide to In Vitro Functional Assays of TAAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders. As a G protein-coupled receptor (GPCR), TAAR1 activation initiates a cascade of intracellular signaling events that can be modulated by agonist compounds. Understanding the functional profile of these agonists is critical for drug discovery and development. This guide provides an objective comparison of the in vitro functional performance of several TAAR1 agonists, supported by experimental data and detailed methodologies for key assays.
Data Presentation: Quantitative Comparison of TAAR1 Agonists
The functional activity of TAAR1 agonists is typically characterized by their potency (EC50) and efficacy (Emax) in various in vitro assays. The following table summarizes the available quantitative data for several prominent TAAR1 agonists across different signaling pathways.
| Agonist | Assay Type | Species | EC50 (nM) | Emax (% of Reference) | Reference Agonist |
| Ulotaront (SEP-363856) | cAMP Accumulation | Human | 38 | 109% | - |
| cAMP Accumulation | Human | 180.0 | 109.07% | β-PEA | |
| cAMP Accumulation | Human | 140 | 101% | - | |
| Ralmitaront (RO6889450) | cAMP Accumulation | Human | 110.4 | 40.1% | β-PEA |
| RO5256390 | cAMP Accumulation | Human | 5.3 | 103.3% | β-PEA |
| RO5263397 | cAMP BRET | Human | 47 | 82% | β-PEA |
| cAMP BRET | Mouse | 0.12 | 100% | β-PEA | |
| RO5166017 | cAMP Accumulation | Human | 55 | 95% | - |
| cAMP Accumulation | Mouse | 3.3 - 8.0 | 65 - 72% | - | |
| cAMP Accumulation | Rat | 14 | 90% | - | |
| cAMP Accumulation | Cynomolgus Monkey | 97 | 81% | - | |
| β-phenylethylamine (β-PEA) | cAMP Accumulation | Human | 138 | 100% | Self |
| p-Tyramine (TYR) | cAMP Accumulation | Human | 414.9 | 99.0% | β-PEA |
| 3-Iodothyronamine (T1AM) | cAMP Accumulation | Human | 742.6 | 70.5% | β-PEA |
Signaling Pathways and Experimental Workflows
The functional characterization of TAAR1 agonists involves assessing their ability to modulate distinct intracellular signaling cascades. The primary pathway for TAAR1 is Gs-mediated adenylyl cyclase activation, leading to cyclic AMP (cAMP) production. However, signaling through Gq- and β-arrestin-dependent pathways is also of interest for understanding the full pharmacological profile of an agonist.
Safety Operating Guide
Navigating the Disposal of Ralmitaront: A Procedural Guide for Laboratory Professionals
Absence of specific federal or institutional guidelines on the disposal of ralmitaront, an investigational antipsychotic drug, necessitates a cautious and compliant approach by researchers and laboratory personnel. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing hazard assessment and adherence to established protocols for chemical waste management.
As this compound is intended for research use only, it is imperative that its disposal is managed through a formal laboratory chemical waste program. Direct disposal via standard trash or sewer systems is inappropriate and may violate regulations. The following procedures outline a recommended course of action for the proper disposal of this compound and associated waste materials.
Hazard Assessment and Waste Segregation
Key characteristics of this compound relevant to a hazard assessment are summarized below:
| Characteristic | Information | Relevance to Disposal |
| Use | For research use only. Investigational antipsychotic drug. | Indicates it is not a consumer product and requires specialized disposal. |
| Physical State | Typically a solid powder. | Solid waste should be segregated from liquid waste. |
| Solvents | May be dissolved in solvents such as DMSO. | The solvent used will also determine the appropriate waste stream. |
| Known Hazards | Specific hazards are not well-documented publicly. As a bioactive molecule, it should be handled with care. | Assume potential toxicity and handle with appropriate personal protective equipment (PPE). |
All materials contaminated with this compound, including personal protective equipment (PPE), empty containers, and consumables, must be disposed of as hazardous chemical waste. Empty containers should be managed according to institutional guidelines, which may require triple-rinsing (with the rinsate collected as hazardous waste) before the container can be discarded or recycled.
Step-by-Step Disposal Protocol
The following protocol is a general guideline. Researchers must always adhere to the specific procedures established by their institution's EHS office.
-
Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's chemical hygiene plan and hazardous waste disposal guidelines. Contact your EHS office for specific instructions on disposing of investigational compounds.
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Segregate Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, leak-proof hazardous waste container.
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Liquid Waste: Solutions containing this compound and any rinsate from cleaning contaminated glassware should be collected in a separate, compatible hazardous waste container for liquids. Do not mix incompatible waste streams.
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Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents (e.g., "DMSO solution"). The accumulation start date should also be clearly marked.
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Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
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Arrange for Pickup: Once the waste container is full or has reached the institutional time limit for storage in a satellite accumulation area, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste vendor.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
